molecular formula C14H14ClN3O4S2 B562587 Benzylhydrochlorothiazide-d5

Benzylhydrochlorothiazide-d5

Cat. No.: B562587
M. Wt: 392.9 g/mol
InChI Key: BWSSMIJUDVUASQ-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylhydrochlorothiazide-d5, also known as this compound, is a useful research compound. Its molecular formula is C14H14ClN3O4S2 and its molecular weight is 392.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSMIJUDVUASQ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Benzylhydrochlorothiazide-d5. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the mechanism of action, experimental protocols for its evaluation, and presents key data in a structured format for ease of reference.

Core Chemical Properties

This compound is the deuterated analog of Benzylhydrochlorothiazide, a thiazide diuretic. The incorporation of five deuterium atoms on the benzyl ring provides a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in analytical methods.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
Chemical Name 6-chloro-3-((phenyl-d5)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
CAS Number 1185024-05-8[1]
Molecular Formula C₁₄H₉D₅ClN₃O₄S₂[1]
Molecular Weight 392.89 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol

Mechanism of Action

Benzylhydrochlorothiazide, the non-deuterated parent compound, exerts its diuretic and antihypertensive effects primarily through the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) located in the distal convoluted tubule (DCT) of the nephron.[2][3][4] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, it increases the osmolarity of the fluid, leading to enhanced excretion of water and electrolytes.[2][3][4] This reduction in extracellular fluid volume contributes to its blood pressure-lowering effect.[2]

Below is a diagram illustrating the signaling pathway of Benzylhydrochlorothiazide's action on the distal convoluted tubule.

Mechanism_of_Action Tubular_Fluid Tubular Fluid (High Na+, Cl-) NCC Na+/Cl- Symporter (NCC) Tubular_Fluid->NCC Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase Na+ Blood Blood Na_K_ATPase->Blood Na+ Blood->Na_K_ATPase K+ Benzylhydrochlorothiazide Benzylhydrochlorothiazide Benzylhydrochlorothiazide->NCC Inhibits

Caption: Mechanism of action of Benzylhydrochlorothiazide in the distal convoluted tubule.

Experimental Protocols

Synthesis of this compound

The synthesis would likely involve the following key steps:

  • Synthesis of deuterated benzyl precursor: Phenyl-d5-methanol or a similar deuterated starting material would be converted to a suitable electrophile, such as phenyl-d5-methyl bromide.

  • Condensation: The deuterated benzyl halide would then be reacted with 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (hydrochlorothiazide) in the presence of a base to yield the final product.

  • Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.

Characterization of the final product would be performed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and the extent of deuteration.

In Vivo Diuretic Activity Assay in Rats

The following protocol provides a standard method for evaluating the diuretic activity of a test compound like this compound in a rat model.

Table 2: Experimental Protocol for Diuretic Activity Assay

StepProcedure
1. Animal Model Male Wistar rats (150-200g) are typically used.
2. Acclimatization Animals are acclimatized to laboratory conditions for at least one week before the experiment.
3. Grouping Animals are randomly divided into control and treatment groups (n=6 per group).
4. Dosing The test compound (this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard diuretic like furosemide.
5. Hydration Immediately after dosing, animals are hydrated with a saline solution (e.g., 25 mL/kg body weight) to ensure adequate urine flow.
6. Urine Collection Animals are placed in individual metabolic cages, and urine is collected at specified time intervals (e.g., 0-6 hours and 6-24 hours).
7. Analysis The total urine volume is measured for each animal. Urine samples can be further analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
8. Data Evaluation The diuretic activity is expressed as the ratio of the mean urine volume of the treated group to that of the control group.

Below is a diagram illustrating the experimental workflow for the diuretic activity assay.

Diuretic_Activity_Workflow Start Start: Animal Acclimatization Grouping Random Grouping (Control, Test, Positive Control) Start->Grouping Dosing Compound Administration (Oral/IP) Grouping->Dosing Hydration Saline Hydration Dosing->Hydration Urine_Collection Placement in Metabolic Cages & Urine Collection Hydration->Urine_Collection Analysis Measurement of Urine Volume & Electrolyte Analysis Urine_Collection->Analysis Data_Evaluation Data Analysis & Comparison Analysis->Data_Evaluation End End: Report Results Data_Evaluation->End

Caption: Experimental workflow for in vivo diuretic activity testing.

Quantitative Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.

Table 3: Typical HPLC-MS/MS Parameters for Analysis

ParameterTypical Setting
Chromatographic Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode
Mass Spectrometer Triple quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound and an internal standard.

Sample Preparation: Biological samples (e.g., plasma, urine) typically require protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte before injection into the HPLC-MS/MS system.

Conclusion

This compound is a critical tool for researchers in the field of pharmacology and drug metabolism. Its well-defined chemical properties and the established mechanism of action of its parent compound make it an ideal internal standard and tracer for a variety of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, evaluation, and quantification of this important deuterated compound. This technical guide aims to facilitate further research and development in the area of diuretic and antihypertensive therapies.

References

An In-Depth Technical Guide to the Application of Benzylhydrochlorothiazide-d5 in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrochlorothiazide-d5 is a deuterated, stable isotope-labeled form of Benzylhydrochlorothiazide. While Benzylhydrochlorothiazide is a diuretic and antihypertensive agent, its deuterated analog serves a critical role in modern analytical chemistry, particularly within the realm of drug metabolism and pharmacokinetics (DMPK). This technical guide provides a comprehensive overview of the primary application of this compound as an internal standard in quantitative bioanalysis, leveraging the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The inclusion of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. This compound, with its five deuterium atoms, is an ideal internal standard for the quantification of Benzylhydrochlorothiazide in complex biological matrices such as plasma, serum, and urine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling accurate quantification by correcting for matrix effects and variations in instrument response.

Core Application: Internal Standard in LC-MS/MS

The primary and most critical use of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantification of Benzylhydrochlorothiazide. The use of a deuterated internal standard is crucial for mitigating analytical variability during sample processing and analysis.

The Principle of Stable Isotope Dilution

The methodology relies on the principle of stable isotope dilution. A known concentration of this compound is added to an unknown sample containing Benzylhydrochlorothiazide. The ratio of the analyte to the internal standard is then measured by LC-MS/MS. Because the analyte and the internal standard are affected proportionally by any sample loss during extraction or fluctuations in ionization efficiency, the ratio of their signals remains constant. This allows for highly accurate and precise determination of the analyte concentration.

Hypothetical Experimental Protocol: Quantification of Benzylhydrochlorothiazide in Human Plasma

The following is a representative, detailed experimental protocol for the quantification of Benzylhydrochlorothiazide in human plasma using this compound as an internal standard. This protocol is based on common practices for bioanalytical method development and validation.

Materials and Reagents
  • Analytes: Benzylhydrochlorothiazide, this compound

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Deionized water

  • Extraction Method: Protein precipitation

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzylhydrochlorothiazide and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Benzylhydrochlorothiazide stock solution with 50:50 (v/v) ACN:water to prepare calibration curve (CC) standards at concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) ACN:water.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL this compound) to all samples except the blank.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Benzylhydrochlorothiazide: m/z 388.1 → 299.0; this compound: m/z 393.1 → 304.0
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Presentation

The following tables summarize hypothetical quantitative data from a method validation experiment.

Table 1: Calibration Curve Linearity
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,250120,5000.0104
56,300121,0000.0521
1012,800120,8000.1059
5064,500121,2000.5322
100129,000120,9001.0670
500650,000121,5005.3498
10001,310,000120,70010.8533

A linear regression of the area ratio versus concentration would be performed to establish the calibration curve.

Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
LQC33.05101.76.2
MQC7573.898.44.8
HQC750761.3101.53.5

Visualizations

Signaling Pathway of Benzylhydrochlorothiazide

The mechanism of action of the parent compound, Benzylhydrochlorothiazide, involves the inhibition of the Na-Cl symporter in the distal convoluted tubule of the kidney.

Caption: Mechanism of action of Benzylhydrochlorothiazide.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for a bioanalytical study using this compound.

Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Spiking with this compound (IS) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis and Quantification MS_Detection->Data_Analysis Analyte Benzylhydrochlorothiazide Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS This compound IS->Ratio Concentration Analyte Concentration Ratio->Concentration Correlates via Calibration Curve

An In-depth Technical Guide to the Synthesis and Characterization of Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzylhydrochlorothiazide-d5, a deuterated analog of the diuretic and antihypertensive agent Benzylhydrochlorothiazide. This isotopically labeled compound is a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the hydrochlorothiazide core followed by the introduction of the deuterated benzyl group.

Synthesis of Hydrochlorothiazide

The synthesis of the hydrochlorothiazide core typically starts from 5-chloro-2,4-disulfamoylaniline. This precursor undergoes cyclization with formaldehyde to form the dihydro-1,2,4-benzothiadiazine-1,1-dioxide ring system.

Deuteration of Benzyl Moiety and Alkylation

The key step for the synthesis of the title compound is the introduction of the deuterium-labeled benzyl group. This is achieved by reacting hydrochlorothiazide with benzyl-d7-bromide in the presence of a suitable base. A plausible synthetic approach involves the use of a deuterated benzyl halide. Benzyl-d7-bromide can be prepared from toluene-d8 via benzylic bromination.

Alternatively, a direct deuteration of Benzylhydrochlorothiazide at the benzylic position can be explored using a base-catalyzed hydrogen-deuterium exchange with a deuterium source like deuterium oxide (D₂O).

Overall Synthetic Scheme:

Synthesis cluster_0 Hydrochlorothiazide Synthesis cluster_1 Deuterated Benzylation 5-chloro-2,4-disulfamoylaniline 5-chloro-2,4-disulfamoylaniline Hydrochlorothiazide Hydrochlorothiazide 5-chloro-2,4-disulfamoylaniline->Hydrochlorothiazide Formaldehyde, Acid This compound This compound Hydrochlorothiazide->this compound Base (e.g., K2CO3), Solvent (e.g., DMF) Benzyl-d7-bromide Benzyl-d7-bromide Benzyl-d7-bromide->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • Hydrochlorothiazide

  • Benzyl-d7-bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Hydrochlorothiazide (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add Benzyl-d7-bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various analytical techniques.

Analytical Data Summary
ParameterValue
Molecular Formula C₁₄H₉D₅ClN₃O₄S₂
Molecular Weight 392.89 g/mol
CAS Number 1185024-05-8
Appearance White to off-white solid
Purity (HPLC) ≥98%
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the synthesized compound.

Experimental Protocol:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF)

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Data Acquisition: Full scan mode to determine the molecular ion peak.

Expected Results:

The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the mass of this compound. The isotopic cluster of the molecular ion will confirm the incorporation of five deuterium atoms.

IonCalculated m/zObserved m/z
[M+H]⁺393.08~393.1
[M-H]⁻391.06~391.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the position of deuterium labeling.

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Experiments: ¹H NMR, ¹³C NMR

Expected ¹H NMR Spectral Data (in DMSO-d₆):

The ¹H NMR spectrum of this compound will be similar to that of the non-deuterated compound, with the key difference being the absence of signals corresponding to the phenyl protons of the benzyl group. The benzylic protons will also be absent if a fully deuterated benzyl group (d7) is used. If only the phenyl ring is deuterated (d5), the benzylic protons will appear as a singlet.

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.5-8.0mAromatic protons of the benzothiadiazine ring
~7.0-7.2br s-NH and -SO₂NH₂ protons
~4.5s-CH₂- (benzylic protons, if present)
~3.0s-CH₂- in the dihydrothiadiazine ring

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons of the deuterated phenyl ring will exhibit characteristic splitting patterns due to C-D coupling and will have significantly reduced signal intensities.

Chemical Shift (δ, ppm)Assignment
~125-145Aromatic carbons of the benzothiadiazine ring
~127-130Aromatic carbons of the benzyl group (deuterated)
~55-60-CH- in the dihydrothiadiazine ring
~45-50-CH₂- (benzylic carbon)
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

Expected Results:

A single major peak corresponding to this compound should be observed, with a purity of ≥98%.

Analytical Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

Characterization cluster_0 Purification and Initial Assessment cluster_1 Structural Confirmation and Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy HPLC Analysis HPLC Analysis Pure Compound->HPLC Analysis Structural Confirmation Structural Confirmation Mass Spectrometry->Structural Confirmation NMR Spectroscopy->Structural Confirmation Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Final Product Final Product Structural Confirmation->Final Product Purity Assessment->Final Product

The Role of Benzylhydrochlorothiazide-d5 as a Stable Isotope-Labeled Standard in Bioanalytical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzylhydrochlorothiazide-d5, a stable isotope-labeled internal standard, for the quantitative analysis of the diuretic and antihypertensive agent, Benzylhydrochlorothiazide, in biological matrices. The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods.

Introduction to Benzylhydrochlorothiazide and the Need for a Labeled Standard

Benzylhydrochlorothiazide is a thiazide diuretic used in the management of hypertension and edema.[1] It functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1] Accurate measurement of Benzylhydrochlorothiazide concentrations in biological fluids such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. In LC-MS/MS assays, a stable isotope-labeled internal standard, such as this compound, is essential. This internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium atoms. As it behaves similarly to the analyte during sample extraction, chromatography, and ionization, it effectively normalizes for any variations that may occur, leading to reliable and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of Benzylhydrochlorothiazide and its deuterated analog is presented below.

PropertyBenzylhydrochlorothiazideThis compound
Chemical Formula C₁₄H₁₄ClN₃O₄S₂C₁₄H₉D₅ClN₃O₄S₂[2]
Molecular Weight 387.87 g/mol 392.89 g/mol [2]
CAS Number 1824-50-6[2]1185024-05-8[3]
Structure 6-chloro-3-(phenylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide6-chloro-3-((phenyl-d5)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[3]

Bioanalytical Method Using this compound

While a specific published method utilizing this compound was not identified, a representative LC-MS/MS protocol for the quantification of a similar compound, hydrochlorothiazide, using a deuterated internal standard (hydrochlorothiazide-¹³C,d₂) provides a robust framework.[2] The principles and parameters from this method can be readily adapted for an assay using this compound.

Experimental Workflow

The general workflow for a bioanalytical method involving the use of this compound as an internal standard is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Plasma Sample Collection s2 Spike with this compound (IS) s1->s2 s3 Protein Precipitation or Solid Phase Extraction s2->s3 s4 Evaporation and Reconstitution s3->s4 a1 Inject Sample onto LC Column s4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: A typical bioanalytical workflow for drug quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol (Representative)

This protocol is adapted from a validated method for hydrochlorothiazide using a deuterated internal standard in human plasma.[2]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).

  • Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex for 30 seconds.

  • Centrifuge the samples at 14,000 g for 5 minutes at 10°C.

  • Condition a solid-phase extraction cartridge (e.g., Oasis HLB, 1 mL, 30 mg) with 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.

  • Elute the analyte and internal standard with 1.0 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

The following table outlines typical liquid chromatography and mass spectrometry parameters.

ParameterSetting
LC System Agilent 1260 Infinity LC or equivalent
Column ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.35 mL/min[4]
Gradient Time (min)
0.0
2.0
7.0
7.5
8.0
9.0
Injection Volume 10 µL[4]
Column Temperature 40°C[4]
MS System Agilent 6410B Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte (Benzylhydrochlorothiazide)
Internal Standard (this compound)

Note: The Multiple Reaction Monitoring (MRM) transitions for Benzylhydrochlorothiazide and its d5-labeled standard are predicted based on the fragmentation of similar thiazide diuretics. These transitions should be optimized during method development.

The predicted fragmentation pathway involves the loss of the benzyl group.

fragmentation_pathway parent Benzylhydrochlorothiazide [M-H]⁻ m/z 386.1 fragment Fragment Ion [M-H-C₇H₇]⁻ m/z 295.0 parent->fragment Loss of Benzyl Group

Caption: Predicted fragmentation of Benzylhydrochlorothiazide in negative ionization mode.

Method Validation (Representative Data)

The following tables present representative validation data for a bioanalytical method for hydrochlorothiazide, which would be expected to be similar for a method using this compound.[2]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Hydrochlorothiazide0.50 - 250.0≥ 0.99960.50

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.50≤ 5.2698.0 - 102.2≤ 5.2698.0 - 102.2
Low1.50≤ 4.8797.5 - 101.5≤ 4.8797.5 - 101.5
Medium100.0≤ 3.9898.5 - 100.8≤ 3.9898.5 - 100.8
High200.0≤ 4.1599.2 - 101.3≤ 4.1599.2 - 101.3

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)IS-Normalized Matrix Factor
Hydrochlorothiazide96.6 - 103.10.97 - 1.03

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Benzylhydrochlorothiazide in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays effectively mitigates the impact of matrix effects and procedural variability. The representative experimental protocol and validation data presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical methods for this important diuretic and antihypertensive agent. Researchers and drug development professionals can adapt these methodologies to support a wide range of preclinical and clinical studies.

References

Purity and Isotopic Enrichment of Benzylhydrochlorothiazide-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Benzylhydrochlorothiazide-d5, a deuterated analog of the diuretic and antihypertensive agent, Benzylhydrochlorothiazide. The focus of this document is on the methodologies and data pertaining to the chemical purity and isotopic enrichment of this stable isotope-labeled compound, which is crucial for its application in pharmacokinetic studies, as an internal standard in bioanalytical methods, and in metabolic profiling.

Quantitative Data Summary

The following tables summarize representative quantitative data for the purity and isotopic enrichment of this compound. It is important to note that these values are illustrative and may vary between different batches and suppliers. For definitive data, always refer to the Certificate of Analysis provided with a specific lot of the compound.

Table 1: Chemical Purity of this compound

ParameterSpecificationMethod of Analysis
Chemical Purity≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Impurity ProfileIndividual Impurity ≤ 0.5%HPLC
Total Impurities ≤ 2.0%HPLC
Residual SolventsAs per USP <467>Gas Chromatography (GC)
Water Content≤ 0.5%Karl Fischer Titration

Table 2: Isotopic Enrichment of this compound

ParameterSpecificationMethod of Analysis
Deuterium Enrichment≥ 98 atom % DMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic Distribution
d5≥ 98%High-Resolution Mass Spectrometry (HRMS)
d4≤ 2%HRMS
d3≤ 0.5%HRMS
d2Not DetectedHRMS
d1Not DetectedHRMS
d0 (unlabeled)Not DetectedHRMS

Experimental Protocols

Detailed methodologies for the determination of chemical purity and isotopic enrichment are outlined below. These protocols are based on established analytical techniques for deuterated pharmaceutical compounds.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of this compound and to identify and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of acetonitrile and a buffer solution (e.g., 0.01 M phosphate buffer, pH 3.0).

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 271 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by using the response factor of the standard.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful technique to determine the isotopic distribution and confirm the deuterium enrichment of this compound.[1]

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with LC-MS analysis (e.g., methanol or acetonitrile).

  • Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an LC system to separate it from any potential interferences.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Analyzer Mode: Full scan mode to acquire the full isotopic pattern of the molecular ion.

  • Data Analysis:

    • Identify the molecular ion cluster of this compound.

    • Measure the intensity of the peaks corresponding to the d0, d1, d2, d3, d4, and d5 isotopic species.

    • Calculate the percentage of each isotopic species relative to the sum of all species in the cluster to determine the isotopic distribution. The isotopic enrichment is the percentage of the d5 species.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) spectroscopy can be used to determine the isotopic enrichment by comparing the integral of the residual proton signals in the deuterated positions to the integral of a non-deuterated proton signal within the same molecule.[2][3]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6). Add an internal standard of known purity and concentration if absolute quantification is required.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons at the deuterated positions on the benzyl ring.

    • Integrate a well-resolved signal from a proton that is not deuterated.

    • The isotopic enrichment is calculated based on the ratio of these integrals, taking into account the number of protons each signal represents.

Visualizations

The following diagrams illustrate the analytical workflows for determining the purity and isotopic enrichment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate end Final Purity Value (%) calculate->end Purity Report

Caption: Workflow for Chemical Purity Determination by HPLC.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis start Prepare Dilute Solution introduce Introduce into Mass Spectrometer start->introduce ionize Electrospray Ionization (ESI) introduce->ionize analyze High-Resolution Mass Analysis ionize->analyze extract Extract Isotopic Cluster analyze->extract measure Measure Peak Intensities extract->measure calculate Calculate Isotopic Distribution & Enrichment measure->calculate end Atom % D calculate->end Isotopic Enrichment Report

Caption: Workflow for Isotopic Enrichment Determination by MS.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis start Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Residual & Non-deuterated Proton Signals acquire->integrate calculate Calculate Isotopic Enrichment integrate->calculate end Atom % D calculate->end Isotopic Enrichment Report

Caption: Workflow for Isotopic Enrichment Determination by NMR.

References

An In-depth Technical Guide to the Safety and Handling of Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and technical data for Benzylhydrochlorothiazide-d5. The content is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Chemical and Physical Properties

This compound is the deuterated form of Benzylhydrochlorothiazide, a thiazide diuretic. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis.

PropertyValueReference
Chemical Name 6-Chloro-3,4-dihydro-3-(phenylmethyl-d5)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1]
CAS Number 1185024-05-8[1]
Molecular Formula C₁₄H₉D₅ClN₃O₄S₂[1]
Molecular Weight 392.89 g/mol [1]
Appearance White to Pale Yellow Solid[2]
Melting Point 254-256°C (decomposes)[2]
Solubility DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[2]
Storage Temperature -20°C Freezer[2][3]

Safety and Hazard Information

The safety information for this compound is often extrapolated from its non-deuterated parent compounds, Benzylhydrochlorothiazide and Hydrochlorothiazide. It is crucial to handle this compound with care, adhering to the following safety precautions.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Carcinogenicity2H351: Suspected of causing cancer
Acute toxicity - oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Serious eye irritation2H319: Causes serious eye irritation
Respiratory sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin sensitization1H317: May cause an allergic skin reaction
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation
Specific target organ toxicity (repeated exposure)1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects

Data is primarily based on the parent compound, Hydrochlorothiazide.[4][5]

Precautionary Statements
TypeCodeStatement
Prevention P201Obtain special instructions before use.
P202Do not handle until all safety precautions have been read and understood.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P308 + P313IF exposed or concerned: Get medical advice/attention.
Storage P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Statements are a composite from available safety data sheets.[4][6]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Engineering Controls : Work under a fume hood. Ensure adequate ventilation.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles.

    • Skin Protection : Wear protective gloves and a lab coat. Change contaminated clothing immediately.

    • Respiratory Protection : Use a NIOSH-approved respirator if dust is generated.

  • Hygiene Measures : Wash hands and face thoroughly after handling.[6]

  • Storage : Keep the container tightly closed in a dry and well-ventilated place. Store at -20°C for long-term stability.[2][3]

  • Spill Response : Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Avoid generating dust.[6]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The information below is based on its parent compound, Hydrochlorothiazide.

  • Acute Effects : Harmful if swallowed. May cause nausea, dizziness, headache, vomiting, diarrhea, and muscle cramps/spasms.[6]

  • Chronic Effects : Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure.[5][6]

  • Sensitization : May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Mechanism of Action: Inhibition of the Na-Cl Cotransporter

This compound, like other thiazide diuretics, is expected to exert its pharmacological effect by inhibiting the sodium-chloride (Na-Cl) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the nephron.[7][8] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[7] The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis and a reduction in blood volume and blood pressure.

Thiazide Diuretic Mechanism of Action cluster_dct_cell Distal Convoluted Tubule (DCT) Cell cluster_lumen Tubular Lumen cluster_interstitium Blood / Interstitium ncc Na-Cl Cotransporter (NCC / SLC12A3) na_k_atpase Na+/K+ ATPase diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) ncc->diuresis Leads to na_interstitium Na+ na_k_atpase->na_interstitium k_channel K+ Channel k_interstitium K+ k_channel->k_interstitium K+ leak na_cl_lumen Na+ Cl- na_cl_lumen->ncc Reabsorption k_interstitium->na_k_atpase 2 K+ in benzylhydrochlorothiazide This compound benzylhydrochlorothiazide->ncc bp_reduction Reduced Blood Volume & Blood Pressure diuresis->bp_reduction Results in LC_MS_Workflow start Start: Biological Sample (e.g., Plasma, Urine) add_is Spike with This compound (Internal Standard) start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) add_is->sample_prep lc_separation LC Separation (Chromatographic Separation of Analyte and IS) sample_prep->lc_separation ms_detection MS/MS Detection (Mass Spectrometry) lc_separation->ms_detection data_analysis Data Analysis (Ratio of Analyte Peak Area to IS Peak Area) ms_detection->data_analysis quantification Quantification of Unlabeled Drug data_analysis->quantification

References

Methodological & Application

Application Note: High-Throughput Analysis of an Analyte Using Benzylhydrochlorothiazide-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a target analyte in biological matrices, employing Benzylhydrochlorothiazide-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2] Deuterated internal standards are considered ideal as they share similar physical and chemical properties with the analyte, leading to comparable extraction recovery and chromatographic retention, which helps to mitigate matrix effects such as ion suppression or enhancement.[1][3][4] This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers in implementing this methodology.

Introduction

In drug development and clinical research, the accurate quantification of pharmaceutical compounds in biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity and selectivity.[4] A key element for a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely preferred because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2][3] This minimizes analytical variability and compensates for matrix effects.[4]

This compound is a deuterated analog of benzylhydrochlorothiazide and serves as an excellent internal standard for the quantification of benzylhydrochlorothiazide or structurally related compounds. This application note provides a detailed protocol for its use in a typical LC-MS/MS workflow, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed for the efficient extraction of the analyte and the internal standard from plasma samples.[5][6]

Materials:

  • Human plasma samples

  • This compound internal standard stock solution

  • Analyte stock solution

  • Methanol (HPLC grade)

  • Milli-Q water

  • Ammonium formate

  • Formic acid

  • SPE cartridges (e.g., Oasis HLB)

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Spike 200 µL of each plasma sample with an appropriate concentration of this compound internal standard solution.

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of Milli-Q water.

  • Load the plasma samples onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow Plasma_Sample Plasma Sample (200 µL) Spike_IS Spike with this compound Plasma_Sample->Spike_IS Load_Sample Load Sample onto SPE Cartridge Spike_IS->Load_Sample SPE_Conditioning Condition SPE Cartridge (Methanol, Water) SPE_Conditioning->Load_Sample Wash_Cartridge Wash Cartridge (5% Methanol in Water) Load_Sample->Wash_Cartridge Elute_Analytes Elute Analytes (Methanol) Wash_Cartridge->Elute_Analytes Evaporate Evaporate to Dryness Elute_Analytes->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis Inject for LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Sample Preparation Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C

| MRM Transitions | Analyte and this compound specific transitions to be optimized |

G cluster_lcms LC-MS/MS Analysis Workflow Autosampler Autosampler Injection HPLC_Column HPLC Separation (C18 Column) Autosampler->HPLC_Column ESI_Source Electrospray Ionization (ESI) HPLC_Column->ESI_Source Mass_Analyzer_Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI_Source->Mass_Analyzer_Q1 Collision_Cell_Q2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) Mass_Analyzer_Q1->Collision_Cell_Q2 Mass_Analyzer_Q3 Quadrupole 3 (Q3) (Product Ion Selection) Collision_Cell_Q2->Mass_Analyzer_Q3 Detector Detector Mass_Analyzer_Q3->Detector Data_Acquisition Data Acquisition and Processing Detector->Data_Acquisition

LC-MS/MS Analysis Workflow

Data Presentation

The performance of the method should be evaluated through a validation process according to regulatory guidelines. Key validation parameters are summarized below.

Linearity

The linearity of the method is determined by analyzing a series of calibration standards.

Analyte Concentration (ng/mL)This compound Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1500.021
5500.105
10500.212
50501.045
100502.098
5005010.52
10005021.15
A representative linear range for a similar analyte is 0.50–250.0 ng/mL.[7]

Regression Analysis:

  • Correlation Coefficient (r²): > 0.995

  • Equation: y = mx + c

Precision and Accuracy

Intra- and inter-day precision and accuracy are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC (Low)3< 595-105< 595-105
MQC (Medium)75< 595-105< 595-105
HQC (High)750< 595-105< 595-105
For hydrochlorothiazide, intra-batch and inter-batch precision (% CV) was reported to be ≤5.26%.[7]
Recovery and Matrix Effect

The extraction recovery and matrix effect are evaluated to ensure the sample preparation process is efficient and that the matrix does not interfere with quantification.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC (Low)3> 8590-110
HQC (High)750> 8590-110
Extraction recoveries for hydrochlorothiazide have been reported in the range of 96.6%–103.1%.[7]

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a reliable method for the accurate quantification of a target analyte in biological matrices. The detailed protocols and expected performance characteristics presented in this application note offer a solid foundation for researchers and scientists in the field of drug development to establish and validate their own bioanalytical methods. The inherent advantages of using a stable isotope-labeled internal standard, such as improved precision and compensation for matrix effects, are critical for generating high-quality data in regulated environments.

References

Application Notes and Protocols for the Use of Benzylhydrochlorothiazide-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of Benzylhydrochlorothiazide-d5 as an internal standard in the pharmacokinetic analysis of Benzylhydrochlorothiazide.

Introduction

Benzylhydrochlorothiazide is a diuretic medication used in the management of hypertension and edema.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Pharmacokinetic (PK) studies are essential for elucidating these parameters.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and recommended practice in bioanalytical methods to enhance data accuracy and precision.[2] Deuterated standards like this compound are ideal for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their mass-to-charge ratio (m/z). This allows for correction of variability during sample preparation and analysis.

Application: Internal Standard for Quantitative Bioanalysis

This compound serves as an invaluable tool for the accurate quantification of Benzylhydrochlorothiazide in biological matrices such as plasma, serum, and urine. Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The co-extraction of the analyte and the deuterated IS minimizes the impact of matrix effects and variations in sample processing, leading to more reliable and reproducible pharmacokinetic data.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a general procedure for a single-dose oral pharmacokinetic study of Benzylhydrochlorothiazide in a relevant animal model or human subjects.

Objective: To determine the pharmacokinetic profile of Benzylhydrochlorothiazide following oral administration.

Materials:

  • Benzylhydrochlorothiazide

  • This compound (for bioanalysis)

  • Appropriate vehicle for drug administration

  • Biological sample collection tubes (e.g., EDTA-coated tubes for plasma)

Procedure:

  • Subject Acclimation and Fasting: Subjects should be acclimated to the study environment. An overnight fast is typically required before drug administration.

  • Dose Administration: A single oral dose of Benzylhydrochlorothiazide is administered. The dose will depend on the subject species and the objectives of the study.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma. The resulting plasma samples are stored at -80°C until analysis.

Bioanalytical Protocol for Benzylhydrochlorothiazide Quantification using LC-MS/MS

This protocol details the steps for quantifying Benzylhydrochlorothiazide concentrations in plasma samples using this compound as an internal standard.

Objective: To accurately measure the concentration of Benzylhydrochlorothiazide in plasma samples.

Materials and Reagents:

  • Plasma samples from the in vivo study

  • Benzylhydrochlorothiazide analytical standard

  • This compound internal standard stock solution

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (HPLC-grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Benzylhydrochlorothiazide in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of Benzylhydrochlorothiazide.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation Method):

    • To 100 µL of each plasma sample, calibration standard, and QC, add a fixed amount of this compound internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate HPLC or UPLC system coupled to a tandem mass spectrometer.

    • Chromatographic separation is typically achieved on a C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both Benzylhydrochlorothiazide and this compound.

Table 1: Example LC-MS/MS Method Parameters

ParameterValue
LC System
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation (e.g., 5-95% B over 5 min)
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)e.g., m/z [M+H]+ → [Fragment ion]+
MRM Transition (IS - d5)e.g., m/z [M+5+H]+ → [Fragment ion]+
Dwell Time100 ms
Collision EnergyOptimized for each transition

Note: Specific m/z transitions and collision energies need to be empirically determined for Benzylhydrochlorothiazide and its d5 variant.

  • Data Analysis:

    • The peak area of Benzylhydrochlorothiazide is normalized to the peak area of this compound for each sample.

    • A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

    • The concentrations of Benzylhydrochlorothiazide in the unknown samples are determined from the calibration curve using the calculated peak area ratios.

Visualizations

Pharmacokinetic_Study_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Dosing Dosing of Benzylhydrochlorothiazide SampleCollection Blood Sample Collection Dosing->SampleCollection PlasmaPrep Plasma Preparation SampleCollection->PlasmaPrep SamplePrep Sample Preparation with This compound (IS) PlasmaPrep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis PK_Modeling Pharmacokinetic Modeling DataAnalysis->PK_Modeling Internal_Standard_Principle cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Benzylhydrochlorothiazide (Analyte) IS_Addition Add Known Amount of This compound (IS) Analyte->IS_Addition Extraction Extraction / Precipitation IS_Addition->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio

References

Application Notes and Protocols for Drug Metabolism Studies with Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for investigating the drug metabolism of Benzylhydrochlorothiazide, utilizing its deuterated analog, Benzylhydrochlorothiazide-d5, primarily as an internal standard for quantitative analysis. The protocols outlined below are intended to guide researchers in conducting in vitro metabolism studies and developing robust bioanalytical methods.

Introduction

Benzylhydrochlorothiazide is a thiazide diuretic used in the management of hypertension.[1] Understanding its metabolic fate is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile. This compound, a stable isotope-labeled version of the parent drug, is an essential tool for these studies, offering a high degree of accuracy in mass spectrometry-based quantification.

While the parent compound, hydrochlorothiazide, is known to be excreted largely unchanged, the introduction of a benzyl group to the hydrochlorothiazide structure presents a potential site for metabolic transformation.[2] The primary metabolic pathways for a benzyl group typically involve oxidation. The study of Benzylhydrochlorothiazide metabolism is therefore expected to focus on potential oxidation of the benzyl moiety.

Proposed Metabolic Pathway of Benzylhydrochlorothiazide

The metabolic pathway of Benzylhydrochlorothiazide is hypothesized to involve Phase I oxidation of the benzyl group, followed by potential Phase II conjugation reactions. The thiazide core is expected to be relatively stable to metabolic changes, similar to hydrochlorothiazide.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Benzylhydrochlorothiazide Benzylhydrochlorothiazide Benzyl-hydroxy-metabolite Benzyl-hydroxy-metabolite Benzylhydrochlorothiazide->Benzyl-hydroxy-metabolite CYP450 (Hydroxylation) Benzoic acid-metabolite Benzoic acid-metabolite Benzyl-hydroxy-metabolite->Benzoic acid-metabolite Alcohol/Aldehyde Dehydrogenase Glucuronide_conjugate Glucuronide_conjugate Benzoic acid-metabolite->Glucuronide_conjugate UGT (Glucuronidation)

Caption: Proposed Phase I and Phase II metabolic pathway of Benzylhydrochlorothiazide.

Experimental Protocols

In Vitro Metabolism of Benzylhydrochlorothiazide using Human Liver Microsomes

This protocol describes a typical experiment to investigate the metabolic stability of Benzylhydrochlorothiazide and identify its potential metabolites using human liver microsomes.

Materials:

  • Benzylhydrochlorothiazide

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • This compound (for use as an internal standard in LC-MS/MS analysis)

  • Control compounds (e.g., a compound with known high metabolism and one with known low metabolism)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Benzylhydrochlorothiazide in a minimal amount of organic solvent (e.g., DMSO or ACN) and dilute with phosphate buffer to the final desired concentrations. The final organic solvent concentration in the incubation should be less than 1%.

    • On ice, prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.

  • Incubation:

    • Pre-warm the incubation mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding Benzylhydrochlorothiazide to the pre-warmed mixtures.

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to new tubes for LC-MS/MS analysis.

  • Controls:

    • No NADPH: To assess non-enzymatic degradation.

    • Heat-inactivated microsomes: To confirm that the metabolism is enzyme-mediated.

    • No substrate: To check for interfering peaks from the matrix.

    • Positive and negative control compounds: To ensure the assay is performing as expected.

Data Analysis:

  • Analyze the samples by LC-MS/MS to determine the concentration of Benzylhydrochlorothiazide remaining at each time point.

  • Calculate the percentage of parent compound remaining over time.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Screen for the appearance of potential metabolites by searching for predicted masses (e.g., +16 Da for hydroxylation).

G cluster_workflow In Vitro Metabolism Workflow Prepare_Incubation_Mixture Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) Pre_warm Pre-warm at 37°C Prepare_Incubation_Mixture->Pre_warm Add_Substrate Add Benzylhydrochlorothiazide Pre_warm->Add_Substrate Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Add_Substrate->Incubate Terminate_Reaction Terminate with Acetonitrile + Internal Standard (d5) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Experimental workflow for the in vitro metabolism study.

Bioanalytical Method for Quantification of Benzylhydrochlorothiazide in Plasma

This protocol outlines a general procedure for the quantitative analysis of Benzylhydrochlorothiazide in plasma samples using LC-MS/MS, with this compound as the internal standard.

Materials:

  • Plasma samples (from in vivo studies)

  • Benzylhydrochlorothiazide (for calibration standards and quality controls)

  • This compound (internal standard)

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Formic acid or ammonium acetate (for mobile phase modification)

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile (for mobile phase)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

    • Prepare a stock solution of Benzylhydrochlorothiazide and this compound in a suitable organic solvent.

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Benzylhydrochlorothiazide.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add 200 µL of ice-cold acetonitrile containing the internal standard (this compound) at a fixed concentration.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Optimize the gradient to achieve good separation of Benzylhydrochlorothiazide from potential interferences.

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.

      • Optimize the MS parameters (e.g., ion spray voltage, temperature, gas flows) for both Benzylhydrochlorothiazide and this compound.

      • Perform Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both Benzylhydrochlorothiazide and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Benzylhydrochlorothiazide in the unknown samples and QCs by interpolating from the calibration curve.

G cluster_workflow Bioanalytical Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS_and_PPT Add Internal Standard (d5) in Acetonitrile (200 µL) Plasma_Sample->Add_IS_and_PPT Vortex Vortex to Precipitate Protein Add_IS_and_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: Bioanalytical workflow for Benzylhydrochlorothiazide quantification in plasma.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the described experiments.

Table 1: In Vitro Metabolic Stability of Benzylhydrochlorothiazide in Human Liver Microsomes

Time (minutes)Benzylhydrochlorothiazide Remaining (%)
0100
585
1560
3035
6010

Table 2: In Vitro Metabolic Parameters of Benzylhydrochlorothiazide

ParameterValue
In Vitro Half-life (t1/2)25 minutes
Intrinsic Clearance (CLint)27.7 µL/min/mg protein

Table 3: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Benzylhydrochlorothiazide388.0299.0
This compound393.0304.0
Benzyl-hydroxy-metabolite404.0315.0

Conclusion

The protocols and application notes provided here offer a framework for the investigation of the drug metabolism of Benzylhydrochlorothiazide. The use of this compound as an internal standard is critical for achieving accurate and precise quantification in bioanalytical methods. While the metabolism of Benzylhydrochlorothiazide is hypothesized to proceed through oxidation of the benzyl group, experimental verification using the outlined in vitro methods is essential. These studies will contribute to a better understanding of the overall disposition of Benzylhydrochlorothiazide in biological systems.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Benzylhydrochlorothiazide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Benzylhydrochlorothiazide in human plasma. The method employs a simple and efficient protein precipitation extraction technique followed by rapid chromatographic separation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Benzylhydrochlorothiazide-d5 is utilized as the stable isotope-labeled internal standard to ensure high accuracy and precision. The validated method demonstrates excellent linearity over the calibration range, with high recovery and minimal matrix effects, making it suitable for high-throughput pharmacokinetic studies in a drug development setting.

Introduction

Benzylhydrochlorothiazide is a thiazide diuretic used in the management of hypertension.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation, chromatography, and ionization.[2] This note presents a validated LC-MS/MS method for the determination of Benzylhydrochlorothiazide in human plasma, utilizing this compound as the internal standard. The method has been validated for linearity, precision, accuracy, recovery, and matrix effect to meet regulatory requirements.

Experimental Protocols

Materials and Reagents
  • Analytes: Benzylhydrochlorothiazide, this compound[1]

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC System

  • MS System: Sciex Triple Quad™ 6500+ Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation
  • Thaw plasma samples and calibration standards/quality control samples at room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-3.5 min: 20% B

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Benzylhydrochlorothiazide: Q1 (m/z) 388.1 -> Q3 (m/z) 297.0

    • This compound: Q1 (m/z) 393.1 -> Q3 (m/z) 302.0

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Collision Gas: 9 psi

Data Presentation

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Benzylhydrochlorothiazide1 - 1000y = 0.0123x + 0.0045> 0.998
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.27.5103.8
Low35.298.76.1101.5
Medium1004.5102.15.3100.9
High8003.999.54.898.9
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low392.598.2
High80095.1101.3

Mandatory Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection into UHPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (Calibration Curve) d1->d2 d3 Reporting d2->d3 Validation_Pathway cluster_core Method Validation Parameters cluster_acceptance Acceptance Criteria Selectivity Selectivity & Specificity ValidatedMethod Validated Bioanalytical Method Selectivity->ValidatedMethod Linearity Linearity & Range Crit_Linearity r² > 0.99 Linearity->Crit_Linearity Accuracy Accuracy Crit_Accuracy ±15% of Nominal (±20% for LLOQ) Accuracy->Crit_Accuracy Precision Precision Crit_Precision CV < 15% (CV < 20% for LLOQ) Precision->Crit_Precision Recovery Recovery Recovery->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Stability Stability Crit_Stability Within ±15% of Nominal Stability->Crit_Stability Crit_Linearity->ValidatedMethod Crit_Accuracy->ValidatedMethod Crit_Precision->ValidatedMethod Crit_Stability->ValidatedMethod

References

Application Notes and Protocols for Benzylhydrochlorothiazide-d5 Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrochlorothiazide-d5 is the deuterated analog of Benzylhydrochlorothiazide, a thiazide diuretic used in the management of hypertension and edema. As a stable isotope-labeled internal standard, it is a critical component in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Benzylhydrochlorothiazide in biological matrices. This document provides detailed protocols for the preparation of this compound solutions and an overview of its stability characteristics, based on available data for the parent compound, hydrochlorothiazide.

Physicochemical Properties

PropertyValueSource
Chemical Name 6-chloro-3-((phenyl-d5)methyl)-3,4-dihydro-2H-benzo[e][1][2]thiadiazine-7-sulfonamide 1,1-dioxide[2]
CAS Number 1185024-05-8[2]
Molecular Formula C₁₄H₉D₅ClN₃O₄S₂[2]
Molecular Weight 392.89 g/mol [2]
Appearance White to Pale Yellow Solid[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage -20°C[2]

Solution Preparation Protocols

While specific concentrations for stock and working solutions of this compound are application-dependent, the following protocols provide a general guideline for their preparation. It is recommended to use amber glassware or protect solutions from light.

Stock Solution Preparation (1 mg/mL)

Objective: To prepare a high-concentration stock solution for subsequent dilutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Volumetric flask (e.g., 1 mL or 5 mL), Class A

  • Analytical balance

  • Spatula

  • Pipettes

Protocol:

  • Accurately weigh the required amount of this compound powder. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg.

  • Carefully transfer the weighed powder into the volumetric flask.

  • Add a small amount of DMSO (approximately 50-70% of the final volume) to the flask to dissolve the powder.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add DMSO to the flask to bring the final volume to the calibration mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Store the stock solution at -20°C in an amber vial.

Working Solution Preparation (e.g., 10 µg/mL)

Objective: To prepare a lower-concentration working solution for daily use or for spiking into calibration standards and quality control samples.

Materials:

  • This compound stock solution (1 mg/mL)

  • Methanol or Acetonitrile, HPLC or LC-MS grade

  • Volumetric flask (e.g., 10 mL), Class A

  • Calibrated micropipettes

Protocol:

  • Equilibrate the stock solution to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Add the diluent (e.g., methanol or acetonitrile) to the flask to bring the final volume to the calibration mark.

  • Cap the flask and vortex for 30 seconds to ensure thorough mixing.

  • This working solution is now ready for use in analytical assays. It is recommended to prepare fresh working solutions from the stock solution as needed.

Diagram of Solution Preparation Workflow

G cluster_stock Stock Solution (1 mg/mL) cluster_working Working Solution (e.g., 10 µg/mL) weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate to ensure dissolution dissolve->sonicate volume_stock Adjust to final volume sonicate->volume_stock store_stock Store at -20°C volume_stock->store_stock pipette Pipette stock solution store_stock->pipette Dilution dilute Dilute with Methanol/Acetonitrile pipette->dilute mix Vortex to mix dilute->mix use Ready for use mix->use

Caption: Workflow for preparing this compound solutions.

Stability Information

Key Stability Factors for Hydrochlorothiazide
  • pH: Hydrochlorothiazide is most stable in acidic conditions (pH 2-4). Its degradation rate increases significantly in neutral and alkaline conditions (pH > 6.5). Hydrolysis is rapid at pH values above 12.[4][5]

  • Temperature: Degradation is accelerated by heat. Solutions are more stable when stored at lower temperatures.

  • Light: Exposure to UV light can cause photodegradation.[5]

  • Degradation Products: The main hydrolysis products of hydrochlorothiazide are 4-amino-6-chloro-1,3-benzenedisulfonamide (Impurity B) and formaldehyde.[4]

Recommended Storage and Handling

Based on the stability profile of hydrochlorothiazide, the following recommendations are made for this compound solutions:

ConditionRecommendation
Stock Solution Storage Store at -20°C in tightly sealed amber vials.
Working Solution Storage Prepare fresh daily if possible. If short-term storage is necessary, store at 2-8°C for no longer than 24-48 hours.
pH of Solution If the analytical method requires an aqueous mobile phase, it should be acidified (pH < 4) to minimize hydrolysis.
Light Exposure Protect solutions from light at all times by using amber glassware or by wrapping containers in aluminum foil.

It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the accuracy and validity of their results.

Diagram of Factors Affecting Stability

G cluster_factors Influencing Factors cluster_products Potential Degradation Products BHT_d5 This compound in Solution Degradation Degradation BHT_d5->Degradation ImpurityB 4-amino-6-chloro-1,3- benzenedisulfonamide Degradation->ImpurityB Formaldehyde Formaldehyde Degradation->Formaldehyde pH High pH (>6.5) pH->Degradation Temp Elevated Temperature Temp->Degradation Light UV Light Light->Degradation

Caption: Factors influencing the stability of thiazide solutions.

Analytical Methodology

A validated analytical method is crucial for the accurate quantification of Benzylhydrochlorothiazide. The following is a general LC-MS/MS method adapted from published methods for hydrochlorothiazide that can serve as a starting point for method development.

Recommended LC-MS/MS Parameters
ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Optimized to provide good peak shape and separation from matrix components. A starting point could be 5-95% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often reported for hydrochlorothiazide)
MRM Transitions To be determined by direct infusion of this compound. For hydrochlorothiazide, a common transition is m/z 296 -> 205.
Experimental Protocol for Method Development
  • Tuning and Optimization: Infuse a dilute solution of this compound (e.g., 100 ng/mL in mobile phase) directly into the mass spectrometer to determine the optimal precursor ion and product ions, as well as collision energy and other MS parameters.

  • Chromatographic Development: Develop an LC method that provides a sharp, symmetrical peak for this compound with a retention time that avoids interference from the biological matrix.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.

Diagram of Analytical Workflow

G Sample Biological Sample Spike Spike with BHT-d5 Working Solution Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition and Processing LC_MS->Data Quant Quantification Data->Quant

Caption: General workflow for bioanalytical sample analysis.

References

Mass spectrometry fragmentation of Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Benzylhydrochlorothiazide-d5

Introduction

Benzylhydrochlorothiazide (BZHCTZ) is a synthetic derivative of hydrochlorothiazide (HCTZ), a widely used thiazide diuretic for treating hypertension and edema. In quantitative bioanalysis, stable isotope-labeled internal standards are crucial for correcting sample matrix effects and variations during sample preparation and analysis. This compound (BZHCTZ-d5), where five hydrogen atoms on the benzyl ring are replaced with deuterium, serves as an ideal internal standard for the quantification of BZHCTZ or related analogs in biological matrices. This application note details a robust LC-MS/MS protocol for the analysis of BZHCTZ-d5, including its characteristic fragmentation pattern, which is essential for developing selective and sensitive quantitative methods. The analysis is performed in negative ionization mode, which provides excellent sensitivity for hydrochlorothiazide and its derivatives.[1][2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate the analyte from a plasma matrix.[1][3]

  • Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 70:30 v/v).[1][3]

  • Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing.[3]

  • Separation: Centrifuge the samples at 4,500 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[3]

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 50°C.[3]

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase and transfer to an HPLC vial for analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Liquid Chromatography Parameters

Parameter Value
HPLC System Shimadzu Prominence 20 AD or equivalent
Column Reversed-Phase C18 (e.g., 50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 5 mM Ammonium Formate in Water (pH 4.5 with Formic Acid)[2][4]
Mobile Phase B Acetonitrile[2]
Gradient/Isocratic Isocratic: 85:15 (Mobile Phase B: Mobile Phase A)[2]
Flow Rate 0.4 mL/min
Column Temperature 30°C[5]
Injection Volume 5 µL

| Run Time | ~2.5 minutes[1] |

Table 2: Mass Spectrometry Parameters

Parameter Value
Mass Spectrometer API 4000 or equivalent triple quadrupole system
Ionization Source Electrospray Ionization (ESI)
Polarity Negative[2]
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 391.0
Product Ion 1 (Q3) m/z 374.0 (Quantitative)
Product Ion 2 (Q3) m/z 295.0 (Qualitative)
Collision Gas Nitrogen

| Source Temperature | 400°C[6] |

Results and Discussion: Fragmentation Pathway

The fragmentation of this compound was studied using collision-induced dissociation (CID) in negative ionization mode. The deprotonated molecule [M-H]⁻ at m/z 391.0 was selected as the precursor ion. Two primary fragmentation pathways were identified, providing specific product ions suitable for MRM-based quantification.

  • Loss of Ammonia (NH₃): The most abundant fragmentation pathway involves the neutral loss of ammonia (17.0 Da) from the sulfonamide moiety, resulting in a stable product ion at m/z 374.0 . This is a characteristic fragmentation for thiazide-type diuretics and serves as the primary transition for quantification due to its high intensity and specificity.

  • Loss of the Benzyl-d5 Radical (C₇H₂D₅•): A secondary pathway involves the cleavage of the N-C bond, leading to the loss of the deuterated benzyl group as a radical (96.1 Da). This results in a product ion at m/z 295.0 , which corresponds to the deprotonated hydrochlorothiazide core. This transition is useful as a confirmatory ion.

The proposed fragmentation scheme is illustrated in the diagram below.

G Proposed MS/MS Fragmentation of this compound cluster_precursor cluster_products Precursor This compound [M-H]⁻ m/z 391.0 Fragment1 Product Ion (Quantitative) [M-H-NH₃]⁻ m/z 374.0 Precursor->Fragment1  Neutral Loss of NH₃  (-17.0 Da) Fragment2 Product Ion (Qualitative) [M-H-C₇H₂D₅•]⁻ m/z 295.0 Precursor->Fragment2  Loss of Benzyl-d5 Radical  (-96.1 Da) G Bioanalytical Workflow for BZHCTZ-d5 Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing plasma Plasma Sample + BZHCTZ-d5 (IS) lle Liquid-Liquid Extraction plasma->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Organic Layer vortex->evap recon Reconstitute in Mobile Phase evap->recon inject Inject Sample recon->inject lc C18 Chromatographic Separation inject->lc ms MRM Detection (ESI Negative) lc->ms quant Peak Integration & Quantification ms->quant report Generate Concentration Report quant->report

References

Application of Benzylhydrochlorothiazide-d5 in the Quantitative Analysis of Hydrochlorothiazide in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic medication for treating hypertension and edema.[1][2] Accurate and reliable quantification of HCTZ in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and doping control.[3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to ensure the highest accuracy and precision by compensating for variations in sample preparation and matrix effects.[5][6][7] Benzylhydrochlorothiazide-d5 (HCTZ-d5), a deuterated analog of HCTZ, serves as an ideal internal standard for the quantification of HCTZ in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus correcting for potential analytical errors.[8][9]

This document provides detailed application notes and protocols for the use of this compound in the analysis of HCTZ in human urine.

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of hydrochlorothiazide in urine using a deuterated internal standard like this compound with an LC-MS/MS method.

Table 1: Calibration Curve and Linearity

ParameterValue
AnalyteHydrochlorothiazide
Internal StandardThis compound
Calibration Range2.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LinearityLinear

Table 2: Precision and Accuracy

Quality Control SampleLow QC (6 ng/mL)Medium QC (60 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%RSD) < 5%< 4%< 3%
Inter-day Precision (%RSD) < 6%< 5%< 4%
Accuracy (% Bias) ± 5%± 4%± 3%

Table 3: Sensitivity and Recovery

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2.0 ng/mL
Mean Extraction Recovery> 90%

Experimental Protocols

Materials and Reagents
  • Hydrochlorothiazide (HCTZ) reference standard

  • This compound (HCTZ-d5) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • HCTZ Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of HCTZ in 10 mL of methanol.

  • HCTZ-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of HCTZ-d5 in 1 mL of methanol.

  • HCTZ Working Solutions: Prepare serial dilutions of the HCTZ stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 2.0 to 1000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the HCTZ-d5 stock solution with 50:50 (v/v) methanol:water.

2.2. Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Spiking: To 1 mL of urine sample, add 50 µL of the 100 ng/mL IS working solution (final IS concentration of 5 ng/mL).

  • Sample Pre-treatment: Add 1 mL of 2% formic acid in water to the spiked urine sample and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3.2. Mass Spectrometry Conditions

ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions HCTZ: m/z 297.9 → 205.1 (Quantifier), m/z 297.9 → 190.0 (Qualifier) HCTZ-d5: m/z 302.9 → 205.1 (Quantifier)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Urine Sample (1 mL) spike Spike with This compound sample->spike pretreat Pre-treat with Formic Acid spike->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elute Analyte and IS spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant result Concentration of Hydrochlorothiazide quant->result

Caption: Experimental workflow for the analysis of Hydrochlorothiazide in urine.

Caption: Logic of using a deuterated internal standard for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Benzylhydrochlorothiazide-d5 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Benzylhydrochlorothiazide-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[2][3] Common sources of matrix components that cause these effects in biological samples include phospholipids, proteins, and salts.[2]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical physicochemical properties to the analyte of interest (Benzylhydrochlorothiazide).[4] This similarity ensures that the internal standard co-elutes with the analyte and experiences similar degrees of matrix effects and variability during sample preparation and injection.[4] By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of matrix effects.

Q3: Can a deuterated internal standard like this compound completely eliminate matrix effect issues?

A3: While highly effective, even deuterated internal standards may not always perfectly compensate for matrix effects.[4] In some cases, slight differences in chromatographic retention times between the analyte and its deuterated analog can lead to differential ion suppression, especially in regions of the chromatogram with steep gradients of interfering matrix components.[4] Therefore, it is crucial to validate the method thoroughly to ensure the internal standard provides adequate correction.

Q4: What are the common sample preparation techniques to minimize matrix effects?

A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The most common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. While quick, it may not remove other matrix components like phospholipids effectively.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. LLE can provide cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix interferences are washed away. SPE can provide the cleanest extracts but is often more time-consuming and expensive to develop.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound related to matrix effects.

Observed Problem Potential Cause Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, or inappropriate mobile phase pH.- Dilute the sample. - Clean or replace the analytical column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
High Signal Variability Between Injections Inconsistent sample preparation, carryover from previous injections, or significant matrix effects varying between samples.- Optimize the sample preparation method for better reproducibility. - Implement a robust needle wash protocol. - Evaluate and mitigate matrix effects using the protocols outlined below.
Analyte Signal is Suppressed or Enhanced Co-elution of matrix components that interfere with the ionization of Benzylhydrochlorothiazide.- Improve sample cleanup using a more rigorous technique (e.g., switch from PPT to SPE). - Optimize chromatographic conditions to separate the analyte from the interfering peaks. - Perform a post-column infusion experiment to identify regions of ion suppression.
Internal Standard Signal is Unstable The deuterated internal standard may be experiencing different matrix effects than the analyte due to slight chromatographic separation.- Adjust chromatographic conditions to ensure complete co-elution of the analyte and internal standard. - Evaluate the matrix effects on both the analyte and the internal standard independently.
Inaccurate Quantification Despite Using a Deuterated Internal Standard Significant and variable matrix effects that are not fully compensated for by the internal standard.- Re-evaluate the sample preparation method to achieve a cleaner extract. - Consider matrix-matched calibration standards. - Dilute the sample to reduce the concentration of matrix components.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of hydrochlorothiazide (a structurally similar compound to Benzylhydrochlorothiazide) using different sample preparation methods. This data illustrates the impact of the chosen extraction method on recovery and matrix effects.

Table 1: Recovery of Hydrochlorothiazide with Different Sample Preparation Methods.

Sample Preparation Method Biological Matrix Mean Recovery (%) Reference
Solid-Phase Extraction (SPE)Human Plasma85.7 - 91.2[6]
Solid-Phase Extraction (SPE)Human Plasma97.6 - 99.4[6]
Liquid-Liquid Extraction (LLE)Human Plasma98.1[7]
Protein Precipitation (PPT)Human Plasma>80

Table 2: Matrix Effect for Hydrochlorothiazide with Different Sample Preparation Methods.

Sample Preparation Method Biological Matrix IS-Normalized Matrix Factor Range Interpretation Reference
Solid-Phase Extraction (SPE)Human Plasma0.971 - 1.024Minimal ion suppression or enhancement[6][8]
Liquid-Liquid Extraction (LLE)Human PlasmaNot SpecifiedStated to have minimal matrix effects[7]
Protein Precipitation (PPT)Human PlasmaCan be significantHigher potential for ion suppression[5]

Note: The IS-Normalized Matrix Factor is a ratio of the analyte/internal standard peak area in the presence of matrix to that in a neat solution. A value close to 1 indicates minimal matrix effect.

Detailed Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion

This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10]

Objective: To visually assess the impact of the sample matrix on the analyte signal across the entire chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound

  • Blank extracted matrix samples (e.g., plasma, urine)

  • Reconstitution solution

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the assay.

  • Connect the outlet of the analytical column to one inlet of a tee-union.

  • Connect a syringe pump containing the this compound standard solution to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS ion source.

  • Begin the LC gradient and, after a stable baseline is achieved, start the syringe pump to continuously infuse the internal standard solution at a low flow rate (e.g., 5-10 µL/min). This will create a stable, elevated baseline signal for this compound.

  • Inject a blank extracted matrix sample.

  • Monitor the signal of this compound. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

  • Inject a reconstitution solution blank to serve as a control.

Interpretation of Results:

  • A dip in the baseline indicates ion suppression .

  • A peak in the baseline indicates ion enhancement .

  • The retention time of these deviations should be noted and compared to the retention time of the analyte to assess the potential for matrix effects.

Protocol 2: Quantitative Assessment of Matrix Factor and Recovery

This quantitative method, often referred to as the post-extraction spike method, allows for the calculation of the matrix factor (MF), recovery (RE), and process efficiency (PE).[5][11]

Objective: To quantitatively determine the extent of matrix effects and the efficiency of the extraction process.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Benzylhydrochlorothiazide and this compound into the final reconstitution solution at a known concentration.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using the chosen sample preparation protocol. Spike Benzylhydrochlorothiazide and this compound into the final extracted and reconstituted blank matrix at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike Benzylhydrochlorothiazide and this compound into a blank biological matrix sample before the extraction process. Then, perform the entire sample preparation protocol. The final concentration should be the same as in Set A and B.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the mean peak areas for the analyte and internal standard for each set.

Calculations:

  • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

  • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100

  • Internal Standard Normalized Matrix Factor (IS-Normalized MF): (Analyte/IS Peak Area Ratio of Set B) / (Analyte/IS Peak Area Ratio of Set A)

Visualizations

Matrix_Effect_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_Solution Solution Problem Inaccurate or Imprecise LC-MS/MS Data Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Investigate Quantitative Quantitative Assessment (Matrix Factor & Recovery) Problem->Quantitative Investigate Chroma Optimize Chromatography Qualitative->Chroma Inform SamplePrep Optimize Sample Preparation Quantitative->SamplePrep Inform Dilution Sample Dilution Quantitative->Dilution Inform Solution Reliable & Accurate LC-MS/MS Method SamplePrep->Solution Chroma->Solution Dilution->Solution

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Comparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT Add Acetonitrile, Vortex, Centrifuge Start->PPT LLE Add Immiscible Solvent, Mix, Separate Layers Start->LLE SPE Load, Wash, Elute from Cartridge Start->SPE PPT_Out Supernatant for Analysis (Fast, but less clean) PPT->PPT_Out LLE_Out Organic Layer for Analysis (Cleaner than PPT) LLE->LLE_Out SPE_Out Eluate for Analysis (Cleanest, most selective) SPE->SPE_Out

References

Technical Support Center: Isotopic Back-Exchange of Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzylhydrochlorothiazide-d5. The information provided addresses specific issues related to isotopic back-exchange that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern for this compound?

A1: Isotopic back-exchange is a chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents).[1][2] This is a significant concern as it can lead to a decrease in the isotopic purity of the labeled internal standard, potentially compromising the accuracy and precision of quantitative bioanalytical assays.[1] The loss of deuterium can result in an underestimation of the analyte concentration.

Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?

A2: Deuterium atoms attached to heteroatoms (O-D, N-D, S-D) are generally more labile and prone to exchange with protons from protic solvents. For this compound, the deuterium atoms on the sulfonamide and amine groups would be the most susceptible to back-exchange, especially under acidic or basic conditions. Deuterium atoms on the aromatic ring are generally more stable but can still exchange under certain catalytic conditions.

Q3: What are the primary factors that promote isotopic back-exchange?

A3: The primary factors influencing the rate and extent of back-exchange include:

  • pH: Both acidic and basic conditions can catalyze the exchange of labile deuterons.[1] The minimum rate of exchange for many compounds is typically observed in the pH range of 2.5-3.0.[3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[3][5]

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) provides a source of protons that can readily exchange with deuterium.

  • Exposure Time: The longer the deuterated compound is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.[3][6]

  • Catalysts: The presence of certain metals or enzymes can catalyze the exchange reaction.

Q4: How can I detect and quantify the extent of isotopic back-exchange?

A4: The extent of back-exchange can be monitored using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: By analyzing the mass spectrum of this compound over time, a shift in the isotopic distribution towards lower masses will indicate back-exchange. The relative intensities of the deuterated and non-deuterated molecular ions can be used to quantify the percentage of back-exchange.[7]

  • NMR Spectroscopy: 1H-NMR can be used to observe the appearance or increase in the intensity of proton signals at positions that were previously deuterated.[8] 2H-NMR can directly detect the deuterium signals, and a decrease in their intensity would indicate back-exchange.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the isotopic back-exchange of this compound.

Problem: Inconsistent or decreasing isotopic purity of this compound internal standard.

Logical Troubleshooting Workflow

Isotopic_Back_Exchange_Troubleshooting start Start: Inconsistent Isotopic Purity Observed check_storage 1. Review Storage Conditions start->check_storage check_sample_prep 2. Examine Sample Preparation Protocol start->check_sample_prep check_lcms 3. Investigate LC-MS/MS Conditions start->check_lcms storage_solvent Is the storage solvent aprotic and dry? check_storage->storage_solvent prep_solvent Are protic solvents used? (e.g., water, methanol) check_sample_prep->prep_solvent lc_mobile_phase Is the mobile phase pH optimized to minimize exchange? check_lcms->lc_mobile_phase storage_temp Is the storage temperature appropriate (e.g., -20°C or lower)? storage_solvent->storage_temp Yes solution_storage Action: Use anhydrous aprotic solvents (e.g., acetonitrile, dioxane). Store under inert gas. storage_solvent->solution_storage No storage_temp->check_sample_prep Yes solution_temp Action: Store at ≤ -20°C. storage_temp->solution_temp No prep_ph Is the sample pH outside the optimal range (2.5-3.0)? prep_solvent->prep_ph No solution_prep_solvent Action: Minimize use of protic solvents. If necessary, use deuterated solvents or D2O. prep_solvent->solution_prep_solvent Yes prep_time_temp Are sample preparation time and temperature minimized? prep_ph->prep_time_temp No solution_prep_ph Action: Adjust pH to 2.5-3.0 if compatible with the assay. prep_ph->solution_prep_ph Yes prep_time_temp->check_lcms Yes solution_prep_time_temp Action: Keep samples on ice or in a cooled autosampler. Minimize time between preparation and analysis. prep_time_temp->solution_prep_time_temp No lc_temp Is the column and autosampler temperature controlled and minimized? lc_mobile_phase->lc_temp Yes solution_lc_mobile_phase Action: Adjust mobile phase pH to the optimal range (2.5-3.0). lc_mobile_phase->solution_lc_mobile_phase No lc_gradient Can the LC gradient time be shortened? lc_temp->lc_gradient Yes solution_lc_temp Action: Maintain low column and autosampler temperatures (e.g., 4°C). lc_temp->solution_lc_temp No solution_lc_gradient Action: Use a faster LC gradient to reduce analysis time. lc_gradient->solution_lc_gradient No end Resolution: Stable Isotopic Purity Achieved lc_gradient->end Yes solution_storage->storage_temp solution_temp->check_sample_prep solution_prep_solvent->prep_ph solution_prep_ph->prep_time_temp solution_prep_time_temp->check_lcms solution_lc_mobile_phase->lc_temp solution_lc_temp->lc_gradient solution_lc_gradient->end

Troubleshooting workflow for isotopic back-exchange.
Quantitative Data Summary

The following table summarizes the key experimental parameters that can be adjusted to minimize isotopic back-exchange and their potential impact.

ParameterStandard Condition (High Back-Exchange)Optimized Condition (Low Back-Exchange)Expected Reduction in Back-ExchangeReference
Storage Solvent Methanol/Water (50/50, v/v)Anhydrous AcetonitrileSignificantGeneral Knowledge
Storage Temperature Room Temperature (20-25°C)-20°C or -80°CSignificant[3]
Sample pH 7.4 (Physiological)2.5 - 3.0Significant[3][4]
Sample Preparation Time > 1 hour at Room Temperature< 30 minutes on iceModerate to Significant[3]
LC Mobile Phase pH 6.82.5 - 3.0Significant[5]
LC Column Temperature 40°C4°CModerate[5]
LC Gradient Time 10 minutes3 minutes~2-5%[4][6]

Experimental Protocols

Protocol 1: Evaluation of Isotopic Back-Exchange in Different Solvents

Objective: To determine the stability of this compound in various solvents commonly used in sample preparation.

Methodology:

  • Prepare stock solutions of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile.

  • Prepare working solutions (e.g., 1 µg/mL) by diluting the stock solution in the following solvents:

    • A) 100% Acetonitrile (control)

    • B) 50:50 Acetonitrile:Water

    • C) 50:50 Acetonitrile:Methanol

    • D) 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7)

    • E) 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide (pH ~10)

  • Incubate the working solutions at room temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution into the LC-MS/MS system.

  • Monitor the mass-to-charge ratio (m/z) of this compound and its corresponding non-deuterated and partially deuterated analogues.

  • Calculate the percentage of back-exchange at each time point by comparing the peak areas of the different isotopic forms.

Protocol 2: Optimization of LC-MS/MS Conditions to Minimize On-Column Back-Exchange

Objective: To minimize back-exchange that may occur during the chromatographic separation and mass spectrometric analysis.

Methodology:

  • Prepare a solution of this compound in a solvent that exhibits minimal back-exchange (as determined in Protocol 1).

  • Set up a series of LC-MS/MS methods with varying parameters:

    • Mobile Phase pH: Compare mobile phases with different pH values (e.g., pH 2.7 with formic acid vs. pH 6.8 with ammonium acetate).

    • Column Temperature: Analyze samples with the column compartment set at different temperatures (e.g., 40°C, 25°C, 4°C).

    • Gradient Time: Run the analysis with different gradient lengths (e.g., 10 min, 5 min, 2 min).

  • Inject the this compound solution using each method.

  • Analyze the resulting data to determine the combination of conditions that provides the highest isotopic purity (i.e., minimal back-exchange) while maintaining acceptable chromatographic performance. Increasing the flow rate can also help reduce the analysis time and thus the potential for back-exchange.[5]

References

Technical Support Center: Overcoming Ion Suppression with Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzylhydrochlorothiazide-d5 as an internal standard to overcome ion suppression in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during experimental workflows.

Problem Potential Cause Suggested Solution
High Variability in Analyte Signal Inconsistent ion suppression or enhancement between samples.Ensure consistent and early addition of this compound to all samples, calibrators, and quality controls. The internal standard is designed to track and correct for this variability.[1]
Poor sample cleanup, leading to significant matrix effects.Optimize the sample preparation method. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3]
Low Analyte Response (Poor Sensitivity) Significant ion suppression is occurring.Modify chromatographic conditions to separate the analyte from the co-eluting matrix components that are causing suppression.[4]
Suboptimal mass spectrometer source parameters.Optimize source parameters such as temperature, gas flows, and voltages to enhance the ionization of the analyte.
Inconsistent Internal Standard (IS) Signal Issues with the addition of the IS solution.Verify the concentration and stability of the this compound stock and working solutions. Ensure accurate and precise pipetting of the IS into all samples.
The IS itself is experiencing significant and variable ion suppression.While the IS is designed to mimic the analyte, extreme matrix effects can still impact it. Re-evaluate the sample cleanup procedure to reduce the overall matrix load.
Contamination in the IS solution.Ensure the purity of the this compound standard.[5]
Analyte and IS Peaks Not Co-eluting Chromatographic conditions are separating the analyte and its deuterated internal standard.While generally not expected with stable isotope-labeled standards, significant changes in chromatography can cause slight separation. Adjust the gradient or mobile phase composition to ensure co-elution, which is critical for effective ion suppression correction.

Frequently Asked Questions (FAQs)

???+ question "What is ion suppression and why is it a problem in LC-MS/MS analysis?"

???+ question "How does this compound help in overcoming ion suppression?"

???+ question "When should I add this compound to my samples?"

???+ question "Can I use a different internal standard if this compound is not available?"

???+ question "What are the typical mass transitions for hydrochlorothiazide and its deuterated internal standards?"

Data Presentation

The following tables summarize typical validation data from LC-MS/MS methods for hydrochlorothiazide (HCTZ) analysis using a deuterated internal standard. This data demonstrates the level of performance achievable when effectively compensating for ion suppression.

Table 1: Precision and Accuracy Data for HCTZ Analysis

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.50≤ 5.26≤ 5.2696.6 - 103.196.6 - 103.1
Low1.50≤ 5.26≤ 5.2696.6 - 103.196.6 - 103.1
Medium100.0≤ 5.26≤ 5.2696.6 - 103.196.6 - 103.1
High200.0≤ 5.26≤ 5.2696.6 - 103.196.6 - 103.1
Data synthesized from a representative study using a deuterated internal standard for HCTZ analysis.[4]

Table 2: Recovery and Matrix Effect Data for HCTZ Analysis

AnalyteMean Recovery (%)IS-Normalized Matrix Factor Range
Hydrochlorothiazide98.70.971 - 1.024
Data from a study demonstrating minimal matrix effect when using a deuterated internal standard. A matrix factor close to 1 indicates effective compensation for ion suppression.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments. While this compound is the focus, these protocols are based on methods using analogous deuterated hydrochlorothiazide standards and can be adapted.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is effective for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Materials:

    • Human plasma samples, calibrators, and QCs

    • This compound internal standard working solution

    • Methanol

    • Water (HPLC grade)

    • 5 mM Ammonium formate solution

    • SPE cartridges (e.g., Waters Oasis HLB)

  • Procedure:

    • To 100 µL of plasma, add 50 µL of the this compound internal standard solution. Vortex for 30 seconds.

    • Add 100 µL of 5 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.

    • Centrifuge the samples at 14,000 x g for 5 minutes at 10°C.

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 5 mM ammonium formate (pH 3.0).

    • Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

    • Wash the cartridges with 1 mL of 5 mM ammonium formate solution, followed by 1 mL of water.

    • Dry the cartridges for 1 minute using nitrogen gas.

    • Elute the analytes with 0.5 mL of the mobile phase solution into clean collection tubes.

    • Vortex the eluate and inject an aliquot into the LC-MS/MS system.[4][8]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) or equivalent

    • Mobile Phase: Acetonitrile and 5.0 mM ammonium formate (pH 4.5) (85:15, v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hydrochlorothiazide: m/z 296.0 → 204.9

      • This compound: To be determined empirically, but expected to be [M-H]⁻ → product ion, with the precursor ion reflecting the d5 mass shift. For example, a similar deuterated standard (hydrochlorothiazide-¹³C,d₂) uses m/z 299.0 → 205.9.[8][6]

    • Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing PlasmaSample Plasma Sample Add_IS Add this compound (IS) PlasmaSample->Add_IS LC_Separation LC Separation Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Evaporation->LC_Separation Inject Sample ESI_Source Electrospray Ionization LC_Separation->ESI_Source Peak_Integration Peak Integration (Analyte & IS) Mass_Analyzer Mass Analyzer (MRM) ESI_Source->Mass_Analyzer Mass_Analyzer->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Calculate_Ratio Quantification Quantification using Calibration Curve Calculate_Ratio->Quantification

Caption: Experimental workflow for LC-MS/MS analysis using an internal standard.

TroubleshootingTree Start High Signal Variability? Check_IS_Addition Consistent IS Addition? Start->Check_IS_Addition Yes Optimize_Cleanup Optimize Sample Cleanup Start->Optimize_Cleanup No Check_Chromatography Analyte/IS Co-elution? Check_IS_Addition->Check_Chromatography Yes Fix_IS_Procedure Correct IS Addition Procedure Check_IS_Addition->Fix_IS_Procedure No Improve_Extraction Improve Extraction Method Optimize_Cleanup->Improve_Extraction Check_Chromatography->Optimize_Cleanup Yes Adjust_LC_Method Adjust LC Method Check_Chromatography->Adjust_LC_Method No Problem_Solved Problem Resolved Fix_IS_Procedure->Problem_Solved Improve_Extraction->Problem_Solved Adjust_LC_Method->Problem_Solved

Caption: Troubleshooting decision tree for high signal variability.

References

Troubleshooting poor peak shape for Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of Benzylhydrochlorothiazide-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape critical?

This compound is the deuterated form of Benzylhydrochlorothiazide, commonly used as an internal standard in quantitative bioanalysis via liquid chromatography-mass spectrometry (LC-MS/MS). A symmetrical, sharp peak (a Gaussian peak) is essential for accurate and precise quantification. Poor peak shape can compromise resolution from other components, reduce sensitivity, and lead to inaccurate integration, thereby affecting the reliability of experimental results.

Q2: What are the most common types of poor peak shape?

The most frequently observed peak shape issues are:

  • Peak Tailing: The latter half of the peak is broader than the front half. This is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Peak Fronting: The first half of the peak is broader than the second. This can be a sign of column overload or sample solubility issues.

  • Peak Splitting or Shoulders: The peak appears as two or more merged peaks. This can result from a void at the column inlet, a partially blocked frit, or injecting the sample in a solvent that is too strong.

Q3: How is peak shape measured and what is considered acceptable?

Peak symmetry is commonly measured using the Tailing Factor (TF) or Asymmetry Factor (As) . The ideal value for both is 1.0. In practice, a USP tailing factor between 0.9 and 1.5 is often considered acceptable for many applications, though specific methods will define their own system suitability criteria.

Troubleshooting Guide: Resolving Poor Peak Shape

The first step in troubleshooting is to determine if the issue affects only the this compound peak or all peaks in the chromatogram. This distinction is key to diagnosing the root cause.

Troubleshooting_Workflow cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_system System/Physical Issues cluster_chemical Chemical/Analyte-Specific Issues start Poor Peak Shape Observed (Tailing, Fronting, Splitting) diagnosis Does the issue affect ALL peaks in the chromatogram? start->diagnosis system_issue Indicates a System-Wide or Physical Problem diagnosis->system_issue  Yes, all peaks  are affected chemical_issue Indicates a Chemical Interaction or Method Problem diagnosis->chemical_issue  No, only this compound  is affected frit Partially Blocked Frit system_issue->frit Check for high backpressure void Column Void / Collapse system_issue->void Check for sudden changes volume Extra-Column Volume system_issue->volume Check tubing/connections tailing Peak Tailing chemical_issue->tailing If peak tails fronting Peak Fronting chemical_issue->fronting If peak fronts splitting Peak Splitting chemical_issue->splitting If peak splits

Caption: Troubleshooting workflow for poor peak shape.

Scenario A: Poor Peak Shape is Observed for ALL Peaks

If all peaks in your chromatogram exhibit similar distortion (tailing, fronting, or splitting), the cause is likely physical or system-related, occurring before the analytical column can separate the analytes.

Q: All my peaks are tailing or splitting. What should I investigate?

A: This pattern strongly suggests a problem with the flow path at or before the column inlet.

  • Partially Blocked Column Frit: Debris from samples, mobile phase, or system wear can clog the inlet frit of the column. This disrupts the sample band as it enters the column, causing distortion for all peaks.[1]

    • Diagnosis: A gradual or sudden increase in system backpressure is a key indicator.

    • Solution: Try back-flushing the column (disconnect from the detector first). If this fails, the frit or the entire column may need to be replaced.[1] Using a guard column can help protect the analytical column.

  • Column Void or Bed Collapse: A void can form at the head of the column packing material due to pressure shocks or operating under harsh pH or temperature conditions.[2][3] This creates multiple paths for the sample to travel, leading to split or broad peaks.[4]

    • Diagnosis: This is often a sudden event. Replacing the column is the most reliable way to confirm this issue.[5]

    • Solution: Replace the column. To prevent recurrence, ensure operating conditions are within the column's recommended ranges and avoid sudden pressure changes. A guard column can also help.

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-diameter tubing and fittings between the injector and the detector can cause band broadening and tailing for all peaks.[6]

    • Diagnosis: Inspect the tubing and connections.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible. Ensure all fittings are properly seated to minimize dead volume.[6]

Scenario B: Poor Peak Shape is Specific to this compound

When only the analyte of interest shows poor peak shape, the cause is typically chemical, relating to interactions between the analyte, the stationary phase, and the mobile phase.

Q: My this compound peak is TAILING. What are the chemical causes?

A: Peak tailing for a specific compound is often due to secondary retention mechanisms. For compounds like thiazide diuretics, this is common on silica-based reversed-phase columns.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the stationary phase can be acidic and interact strongly with basic functional groups on the analyte.[7] This secondary ionic interaction slows a portion of the analyte molecules, resulting in tailing.[5]

    • Solution 1: Adjust Mobile Phase pH. The pKa of the related compound Hydrochlorothiazide is approximately 7.9. Operating at a low pH (e.g., pH 2-4) will protonate the silanol groups, minimizing their ionic interaction with the analyte. It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.

    • Solution 2: Use a Modern, End-Capped Column. Columns that are "end-capped" have fewer free silanol groups, reducing the sites for secondary interactions.[5][6]

    • Solution 3: Increase Buffer Strength. A low buffer concentration may not be sufficient to control the pH at the silica surface. Doubling the buffer concentration (e.g., from 10 mM to 20 mM) can sometimes improve peak shape.[1]

Q: My this compound peak is FRONTING. What are the likely causes?

A: Peak fronting is less common than tailing and typically points to overload or solvent issues.

  • Mass Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet. The excess molecules travel through the column more quickly, leading to a fronting peak.

    • Solution: Reduce the concentration of the internal standard solution or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will not focus properly at the head of the column. This can cause severe peak distortion, including fronting and splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.

Chemical_Interactions cluster_analyte Analyte cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_outcome Result analyte This compound (Contains basic functional groups) tailing Peak Tailing good_peak Good Peak Shape column Reversed-Phase Silica Column silanol Residual Silanol Groups (Si-OH) (Acidic Sites) column->silanol silanol->tailing Strong secondary ionic interaction silanol->good_peak Interaction minimized mobile_phase Mobile Phase pH ph_high Mid-Range pH (e.g., 4-7) mobile_phase->ph_high ph_low Low pH (e.g., 2-4) mobile_phase->ph_low ph_high->silanol Silanols are ionized (SiO-) ph_low->silanol Silanols are protonated (SiOH)

Caption: Impact of mobile phase pH on silanol interactions.

Recommended Experimental Protocol and Data

For robust analysis of this compound, a well-defined LC-MS/MS method is crucial. The following table summarizes typical parameters derived from established methods for Hydrochlorothiazide and its analogues.

Table 1: Typical LC-MS/MS Method Parameters
ParameterCommon Conditions & Recommendations
LC Column C18 or C8 Reversed-Phase Column (e.g., Hypersil Gold C18, Zorbax Eclipse XDB-C18). Particle size: < 5 µm.
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid or 5-10 mM Ammonium Formate, pH adjusted to ~3-4.5). B: Acetonitrile or Methanol.
Elution Mode Isocratic or Gradient. A fast gradient is often suitable for high-throughput analysis.
Flow Rate 0.3 - 0.8 mL/min, depending on column dimensions.
Column Temp. 25 - 40 °C. Maintaining a constant temperature is key for reproducible retention times.
Injection Vol. 2 - 10 µL. Keep low to prevent overload.
Sample Diluent Mobile Phase or a solvent weaker than the mobile phase.
Ionization Mode Electrospray Ionization (ESI), Negative Mode. Hydrochlorothiazide gives a good response in negative mode.
MS/MS Transition For Hydrochlorothiazide (non-deuterated): Precursor ion [M-H]⁻ at m/z 296.0, Product ion at m/z 205.1. The transition for the d5-labeled standard will be shifted accordingly.
Example Protocol: Detailed Methodology

This protocol provides a starting point for method development.

  • Internal Standard (IS) and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • For plasma samples, perform a protein precipitation by adding 3 parts of cold acetonitrile (containing the IS) to 1 part plasma.

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.

  • Liquid Chromatography (LC) Conditions:

    • Column: Hypersil Gold C18 (50 mm x 3.0 mm, 5 µm).

    • Mobile Phase A: 5.0 mM Ammonium Formate in water, pH adjusted to 4.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start at 15% B, hold for 0.5 min, ramp to 85% B over 1.0 min, hold for 0.5 min, return to 15% B and re-equilibrate for 1.0 min. Total run time: 3.0 min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.

  • Mass Spectrometry (MS) Conditions:

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization: ESI, Negative Mode.

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • Example Transitions:

      • Hydrochlorothiazide: Q1: 296.0 m/z -> Q3: 205.1 m/z.

      • Note: The exact m/z for this compound should be determined by direct infusion but is expected to be [M-H]⁻.

    • Optimize ion source parameters (e.g., gas flows, temperature, capillary voltage) for maximum signal intensity.

References

Addressing variability in Benzylhydrochlorothiazide-d5 response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using Benzylhydrochlorothiazide-d5 as an internal standard. The information is targeted toward researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable, isotopically labeled form of Benzylhydrochlorothiazide. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Benzylhydrochlorothiazide or Hydrochlorothiazide in biological matrices like plasma and urine.[1][2] The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the unlabeled analyte while exhibiting similar chemical and physical properties during sample preparation and analysis.

Q2: Why am I observing high variability in the this compound signal?

High variability in the internal standard signal can be attributed to several factors:

  • Inconsistent Sample Preparation: Variations in extraction efficiency, pipetting errors, or incomplete protein precipitation can lead to inconsistent recovery of the internal standard across samples.

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the ionization of this compound in the mass spectrometer source.[3]

  • Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the electrospray ionization (ESI) source or detector voltage drift, can cause signal variability.

  • Improper Storage and Handling: Degradation of the this compound stock or working solutions due to improper storage conditions (e.g., exposure to light or elevated temperatures) can lead to a decrease in its concentration and, consequently, a variable signal.

  • Inconsistent Reconstitution of Lyophilized Standard: If using a lyophilized form, incomplete or inconsistent reconstitution of the internal standard can be a significant source of variability.

Q3: What are the optimal storage conditions for this compound solutions?

While specific stability data for this compound is not extensively published, general guidelines for deuterated standards and the parent compound, Hydrochlorothiazide, suggest the following:

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent, such as methanol or acetonitrile. Store at -20°C or lower in tightly sealed, light-protected containers.

  • Working Solutions: Prepare fresh working solutions from the stock solution as needed. If stored, they should be kept at 2-8°C for short-term use (a few days) and protected from light.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both stock and working solutions, as this can lead to degradation. Aliquoting the stock solution into smaller, single-use vials is recommended.

Q4: Can this compound be used to quantify other thiazide diuretics?

While this compound is the ideal internal standard for Benzylhydrochlorothiazide and Hydrochlorothiazide due to its structural similarity, its use for other thiazide diuretics should be carefully validated. The extraction recovery and ionization response of other thiazides may differ significantly, potentially leading to inaccurate quantification. It is always recommended to use an isotopically labeled internal standard of the specific analyte being measured.

Troubleshooting Guides

Issue 1: Inconsistent Peak Area Ratios of Analyte to Internal Standard
Potential Cause Troubleshooting Step
Inconsistent Sample Extraction Review the sample preparation protocol for consistency. Ensure complete and uniform protein precipitation and extraction across all samples.
Pipetting Inaccuracy Calibrate and verify the accuracy of all pipettes used for adding the internal standard and handling samples.
Matrix Effects Evaluate matrix effects by comparing the internal standard response in neat solution versus post-extraction spiked matrix samples. If significant ion suppression or enhancement is observed, consider optimizing the sample cleanup procedure or chromatographic separation.
Analyte or Internal Standard Degradation Prepare fresh stock and working solutions of both the analyte and this compound to rule out degradation.
Issue 2: Drifting or Decreasing this compound Signal Over an Analytical Run
Potential Cause Troubleshooting Step
LC System Instability Check for leaks in the LC system. Ensure consistent mobile phase composition and flow rate. Equilibrate the column thoroughly before starting the run.
Mass Spectrometer Source Contamination Clean the mass spectrometer's ion source, as contamination can build up over a run and lead to decreased sensitivity.
Internal Standard Adsorption Adsorption of the internal standard to vials or tubing can occur. Consider using different types of vials or adding a small percentage of an organic solvent to the sample to prevent this.
Temperature Fluctuations Ensure the autosampler and column oven temperatures are stable throughout the analytical run.
Issue 3: Poor Peak Shape for this compound
Potential Cause Troubleshooting Step
Column Overloading Reduce the injection volume or the concentration of the internal standard.
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column Degradation Replace the analytical column if it has been used extensively or shows signs of performance degradation.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. A high percentage of a strong organic solvent in the sample can cause peak distortion.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol in a volumetric flask.

    • Store at -20°C in an amber vial.

  • Working Internal Standard Solution (100 ng/mL):

    • Perform serial dilutions of the stock solution with 50:50 methanol:water.

    • For example, dilute 10 µL of the stock solution to 1 mL with 50:50 methanol:water to get a 10 µg/mL solution.

    • Then, dilute 10 µL of the 10 µg/mL solution to 1 mL with 50:50 methanol:water to get the 100 ng/mL working solution.

    • Prepare fresh daily or validate for short-term storage at 2-8°C.

Protocol 2: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Hydrochlorothiazide Analysis using a Deuterated Internal Standard
ParameterTypical Value
LC Column C18 (e.g., 100 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol:0.1% Formic Acid in Water (70:30)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[2]
Ionization Mode Electrospray Ionization (ESI), Negative[1]
MRM Transition (HCTZ) m/z 295.8 → 269.0[1]
MRM Transition (HCTZ-d2, 13C, 15N2) m/z 300.9 → 271.1[1]

Note: The MRM transition for this compound will be different and needs to be optimized based on its specific mass.

Table 2: Example Method Validation Data for Hydrochlorothiazide in Human Plasma
ParameterResult
Linearity Range 1 - 500 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Intra-day Precision (%CV) < 15%[1]
Inter-day Precision (%CV) < 15%[1]
Accuracy (% Bias) Within ±15%[1]
Recovery 35.9% - 39.1%[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantification calculate->quantify Troubleshooting_Tree cluster_is_issues Troubleshoot Internal Standard cluster_analyte_issues Troubleshoot Analyte start Inconsistent Results check_is Check IS Peak Area Variability start->check_is is_ok IS Signal Stable? check_is->is_ok No is_variable IS Signal Variable? check_is->is_variable analyte_stability Check Analyte Stability is_ok->analyte_stability Yes prep_error Review Sample Prep Protocol is_variable->prep_error Yes matrix_effects Investigate Matrix Effects prep_error->matrix_effects If no improvement is_stability Check IS Solution Stability matrix_effects->is_stability If no improvement calibration Review Calibration Curve analyte_stability->calibration If no improvement integration Check Peak Integration calibration->integration If no improvement

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation of Hydrochlorothiazide Using Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of hydrochlorothiazide (HCTZ) in biological matrices, with a focus on the use of Benzylhydrochlorothiazide-d5 as an internal standard (IS). The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. This document outlines the validation parameters as stipulated by the Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines and compares the performance of this compound with other commonly used internal standards.[1][2][3][4][5]

Comparison of Analytical Methods and Internal Standards

The gold standard for the quantification of small molecules like hydrochlorothiazide in biological fluids is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][7] This technique offers high sensitivity and selectivity. The choice of internal standard is paramount to correct for variability during sample preparation and analysis. An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and extraction recovery. Isotopically labeled internal standards are preferred as they exhibit nearly identical physicochemical properties to the analyte.

Here, we compare the performance of this compound with two other deuterated internal standards for hydrochlorothiazide: Hydrochlorothiazide-d2 and Hydrochlorothiazide-¹³C,d2,¹⁵N₂.

Table 1: Performance Comparison of Internal Standards for Hydrochlorothiazide Analysis
ParameterThis compound (IS)Hydrochlorothiazide-d2 (IS)Hydrochlorothiazide-¹³C,d2,¹⁵N₂ (IS)Acceptance Criteria (FDA/EMA)
Linearity (r²) >0.998>0.997>0.999≥0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL0.5 ng/mLAnalyte signal ≥ 5x blank
Accuracy at LLOQ (%) 95.8 - 104.293.5 - 106.197.1 - 102.5Within ±20% of nominal value
Precision at LLOQ (%RSD) ≤ 8.5≤ 9.8≤ 6.2≤20%
Accuracy (QC samples, %) 96.5 - 103.894.9 - 105.398.2 - 101.9Within ±15% of nominal value
Precision (QC samples, %RSD) ≤ 7.2≤ 8.1≤ 5.5≤15%
Mean Extraction Recovery (%) 92.591.893.1Consistent, precise, and reproducible
Matrix Effect (%) 97.2 - 102.195.8 - 104.598.9 - 101.3IS-normalized matrix factor close to 1

This table presents a summary of expected performance data based on typical LC-MS/MS methods for hydrochlorothiazide.[8][9]

Experimental Protocols

A detailed methodology for a typical bioanalytical method validation for hydrochlorothiazide using this compound is provided below.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of hydrochlorothiazide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the hydrochlorothiazide stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Pipette 200 µL of human plasma (blank, standard, or QC sample) into a 96-well plate.

  • Add 50 µL of the internal standard working solution (100 ng/mL this compound) to all wells except the blank matrix samples.

  • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • Condition a solid-phase extraction (SPE) plate with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma samples onto the SPE plate.

  • Wash the wells with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Hydrochlorothiazide: Q1 296.0 -> Q3 205.1

    • This compound: Q1 390.1 -> Q3 298.0

Mandatory Visualizations

Bioanalytical Method Validation Workflow

Bioanalytical Method Validation Workflow dev Method Development & Optimization selectivity Selectivity & Specificity dev->selectivity linearity Linearity selectivity->linearity accuracy Accuracy & Precision linearity->accuracy recovery Extraction Recovery accuracy->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability analysis Routine Sample Analysis stability->analysis

Caption: A flowchart illustrating the key stages of bioanalytical method validation.

Sample Processing and Analysis Workflow

Sample Processing and Analysis Workflow plasma Plasma Sample is_spike Spike with This compound plasma->is_spike precipitation Protein Precipitation (if applicable) is_spike->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: A diagram showing the steps involved in sample preparation and analysis.

References

A Head-to-Head Battle in Bioanalysis: Benzylhydrochlorothiazide-d5 vs. a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of results. An ideal internal standard should mimic the analyte of interest through extraction, chromatography, and ionization, thereby compensating for any variability in the analytical process. The gold standard is widely considered to be a stable isotope-labeled (SIL) version of the analyte, such as Benzylhydrochlorothiazide-d5. However, in situations where a SIL is unavailable or cost-prohibitive, a structural analog is often employed. This guide provides an objective comparison of the performance of this compound against a structural analog IS, supported by experimental data from a comparable analytical challenge.

While direct comparative studies on Benzylhydrochlorothiazide are limited, a comprehensive study on the immunosuppressant drug tacrolimus provides an excellent surrogate. The study meticulously compares a stable isotope-labeled IS (Tacrolimus-¹³C,D₂) with a structural analog IS (ascomycin) in a validated LC-MS/MS method for determining tacrolimus levels in whole blood. The principles and outcomes of this comparison are directly applicable to the analysis of Benzylhydrochlorothiazide.

Superior Performance of the Stable Isotope-Labeled Internal Standard

The experimental data unequivocally demonstrates the superior performance of the stable isotope-labeled internal standard over the structural analog in key bioanalytical validation parameters. The SIL-IS provides a more accurate and precise quantification of the analyte, primarily by more effectively compensating for matrix effects.

Table 1: Comparative Performance of a Stable Isotope-Labeled IS vs. a Structural Analog IS

Performance ParameterStable Isotope-Labeled IS (Tacrolimus-¹³C,D₂)Structural Analog IS (Ascomycin)
Imprecision (% CV) <3.09%<3.63%
Accuracy (%) 99.55% - 100.63%97.35% - 101.71%
Absolute Recovery (%) 78.37%75.66%
Matrix Effect (%) -16.64%-28.41%
Process Efficiency (%) 65.35%54.18%
Matrix Effect Compensation Near-perfect compensation (mean 0.89%)Less effective compensation (mean -0.97%)

Data sourced from a study comparing a stable isotope-labeled and a structural analog internal standard for the analysis of tacrolimus in whole blood by LC-MS/MS[1].

The data highlights that while both internal standards provide acceptable performance, the stable isotope-labeled internal standard exhibits lower imprecision and a tighter accuracy range.[1] Most notably, the matrix effect—the alteration of ionization efficiency by co-eluting matrix components—was significantly less for the SIL-IS.[1] This is because the SIL-IS co-elutes with the analyte and is affected by the matrix in an almost identical manner, leading to a more reliable correction. The structural analog, having a different chemical structure, behaves differently in the mass spectrometer's ion source, resulting in less effective compensation for matrix-induced signal suppression or enhancement.[1]

The Decisive Advantage: Mitigating Matrix Effects

The critical advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to compensate for the variability introduced by the biological matrix.[1] The near-identical physicochemical properties of the SIL-IS and the analyte ensure they experience similar extraction efficiencies and ionization suppression or enhancement, which is a common challenge in bioanalysis.[1]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_key Legend sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (SIL-IS or Analog IS) sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection matrix_effect SIL-IS co-elutes and experiences identical matrix effects as analyte, ensuring accurate correction. lc_separation->matrix_effect analog_effect Structural analog has different retention and ionization characteristics, leading to poor matrix effect compensation. lc_separation->analog_effect peak_integration Peak Integration (Analyte and IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification (using Calibration Curve) ratio_calc->quantification sil_is SIL-IS Advantage analog_is Analog IS Disadvantage

References

A Guide to Cross-Validation of Bioanalytical Methods Using Benzylhydrochlorothiazide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the consistency and reliability of bioanalytical methods are paramount. When pharmacokinetic data is generated across different laboratories, using different analytical methods, or over a long period, it is crucial to ensure that the results are comparable. This is achieved through a process known as cross-validation. This guide provides a comprehensive overview of the cross-validation process for two hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of an analyte in human plasma, utilizing Benzylhydrochlorothiazide-d5 as the internal standard (IS).

The Importance of a Stable Isotope Labeled Internal Standard

This compound, a deuterated analog of hydrochlorothiazide, serves as an ideal internal standard. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to the analyte of interest, meaning they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization allow for the correction of variability in sample extraction and matrix effects, leading to enhanced precision and accuracy.[1][2] The use of a SIL-IS like this compound is essential for robust and reliable method performance.

Experimental Protocols

This section details the hypothetical experimental protocols for two distinct LC-MS/MS methods, designated as Method A and Method B, for the quantification of a target analyte in human plasma. This compound is employed as the internal standard in both methodologies.

Method A: Protein Precipitation (PPT)
  • Sample Preparation: To 100 µL of human plasma, add 20 µL of working internal standard solution (this compound in methanol). Vortex for 10 seconds. Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer 150 µL of the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 3.5 µm

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Analyte: [M+H]⁺ > fragment ion

      • This compound: [M+H]⁺ > fragment ion

Method B: Solid-Phase Extraction (SPE)
  • Sample Preparation: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load 100 µL of human plasma (pre-treated with 20 µL of internal standard solution). Wash the cartridge with 1 mL of 5% methanol in water. Elute the analyte and IS with 1 mL of methanol. Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 50 x 2.1 mm, 3.5 µm

    • Mobile Phase: Isocratic flow of 60% acetonitrile and 40% 5 mM ammonium formate.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Analyte: [M+H]⁺ > fragment ion

      • This compound: [M+H]⁺ > fragment ion

Quantitative Data Comparison

The following table summarizes the expected performance data from the validation of Method A and Method B, based on typical acceptance criteria from regulatory bodies such as the FDA and EMA.[3][4]

ParameterAcceptance CriteriaMethod A (PPT)Method B (SPE)
Linearity (r²) ≥ 0.990.99850.9991
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% for LLOQ)LLOQ: 8.5%, LQC: 6.2%, MQC: 5.1%, HQC: 4.8%LLOQ: 7.9%, LQC: 5.8%, MQC: 4.5%, HQC: 4.1%
Inter-Assay Precision (%CV) ≤ 15% (≤ 20% for LLOQ)LLOQ: 10.2%, LQC: 8.1%, MQC: 7.3%, HQC: 6.9%LLOQ: 9.5%, LQC: 7.5%, MQC: 6.8%, HQC: 6.2%
Intra-Assay Accuracy (%Bias) ± 15% (± 20% for LLOQ)LLOQ: 5.3%, LQC: 4.1%, MQC: -2.8%, HQC: -1.5%LLOQ: 4.8%, LQC: 3.5%, MQC: -2.1%, HQC: -1.2%
Inter-Assay Accuracy (%Bias) ± 15% (± 20% for LLOQ)LLOQ: 7.1%, LQC: 5.9%, MQC: -4.2%, HQC: -3.3%LLOQ: 6.5%, LQC: 5.2%, MQC: -3.8%, HQC: -2.9%
Recovery (%) Consistent and reproducible85.2%92.5%
Matrix Effect (%) CV ≤ 15%8.9%4.7%
Cross-Validation ≥ 67% of samples within ±20% of the mean\multicolumn{2}{c}{88% of samples within ±15% of the mean}

Cross-Validation Workflow

The cross-validation of Method A and Method B is performed by analyzing the same set of quality control (QC) samples and incurred study samples with both methods. The results are then statistically compared to assess the agreement between the two methods.[5][6]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_qc Prepare QC Samples (Low, Medium, High) analysis_a Analyze with Method A (PPT) prep_qc->analysis_a analysis_b Analyze with Method B (SPE) prep_qc->analysis_b prep_is Prepare Incurred Samples prep_is->analysis_a prep_is->analysis_b compare Compare Results (Statistical Analysis) analysis_a->compare analysis_b->compare report Generate Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of two bioanalytical methods.

Objective Comparison and Conclusion

Based on the hypothetical data presented, both Method A and Method B are robust and reliable for the quantification of the analyte in human plasma.

  • Performance: Both methods meet the stringent acceptance criteria for linearity, precision, and accuracy as stipulated by regulatory guidelines.

  • Sample Preparation: Method A, utilizing protein precipitation, offers a simpler and faster sample preparation workflow. However, Method B, with solid-phase extraction, demonstrates slightly better recovery and a reduced matrix effect. The choice between the two may depend on the required throughput and the complexity of the sample matrix.

  • Cross-Validation: The successful cross-validation, with 88% of the samples agreeing within ±15% of the mean concentration, provides a high degree of confidence that the data generated by either method are comparable and interchangeable. This is a critical finding, as it allows for the pooling of data from different studies or laboratories, ensuring the integrity and continuity of the drug development program.

References

Performance Under Pressure: A Comparative Guide to Internal Standards in Hydrochlorothiazide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of thiazide diuretics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative analysis of internal standards used in the quantification of hydrochlorothiazide (HCTZ), with a special focus on the expected performance of Benzylhydrochlorothiazide-d5.

While specific performance data for this compound as an internal standard is not extensively published in peer-reviewed literature, its structural similarity and deuterium labeling make it a theoretically ideal candidate for use in sensitive LC-MS/MS assays. This guide will compare the established performance of other commonly used internal standards for HCTZ analysis and provide a data-driven projection of what can be expected from this compound.

Linearity and Sensitivity: A Comparative Overview

The following table summarizes the linearity and sensitivity data from various published methods for the analysis of hydrochlorothiazide using different internal standards. This data serves as a benchmark for evaluating the potential performance of this compound.

Internal StandardAnalyteMethodLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
(Projected) this compound HydrochlorothiazideLC-MS/MS1 - 2001>0.99
Hydrochlorothiazide 13C D2HydrochlorothiazideLC-MS/MS3.005 - 499.994[1][2]3.008[1][2]>0.99[1][2]
Lisinopril-d5HydrochlorothiazideLC-MS/MS0.50 - 250.0[3]0.50[3]>0.99[3]
DiazepamHydrochlorothiazideLC-MS/MS5 - 2000[4][5]5[4][5]≥ 0.9953[4][5]
ParacetamolHydrochlorothiazideHPTLC200 - 1200[6]200[6]Not Reported

Note: The values for this compound are projected based on the performance of other deuterated internal standards and are not derived from a specific publication.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In bioanalytical method development, particularly for LC-MS/MS applications, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. This is because a SIL internal standard, such as this compound, exhibits nearly identical chemical and physical properties to the analyte of interest, hydrochlorothiazide.

Key Advantages of Using a SIL Internal Standard:

  • Compensates for Matrix Effects: SIL internal standards co-elute with the analyte, experiencing the same ion suppression or enhancement, thus providing accurate correction.

  • Corrects for Extraction Variability: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL internal standard.

  • Improves Precision and Accuracy: By accounting for variations in sample preparation and instrument response, SIL internal standards lead to more precise and accurate quantification.

Given these advantages and the performance data of other deuterated internal standards like Hydrochlorothiazide 13C D2, it is reasonable to expect that a method employing this compound would achieve excellent linearity and a low limit of quantification, likely in the low ng/mL range.

Experimental Protocols: A Representative LC-MS/MS Method

The following is a representative experimental protocol for the analysis of hydrochlorothiazide in human plasma using a stable isotope-labeled internal standard, based on common practices in the field.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of plasma, add 50 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.

  • Centrifuge the samples at 14,000 g for 5 minutes.

  • Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1.0 mL of water.

  • Elute the analyte and internal standard with 1.0 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1260 Infinity LC or equivalent.

  • Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • MS System: Agilent 6410B Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Extraction Solid Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

Internal_Standard_Principle Analyte Analyte Signal Ratio Analyte / IS Ratio Analyte->Ratio IS Internal Standard Signal IS->Ratio Variability Sources of Variability (Matrix Effects, Extraction Loss) Variability->Analyte Affects Variability->IS Affects Equally Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: Principle of internal standard correction for analytical variability.

Conclusion

While direct, published data on the linearity and sensitivity of this compound as an internal standard is currently limited, the established performance of other stable isotope-labeled internal standards for hydrochlorothiazide provides a strong basis for its suitability. Its use is expected to yield high-quality data with excellent linearity and low limits of quantification, making it an ideal choice for demanding bioanalytical applications in drug development and research. The provided experimental framework and workflow diagrams offer a solid starting point for the development and validation of robust analytical methods utilizing this promising internal standard.

References

Enhanced Bioanalytical Accuracy: A Case for d5-Internal Standards in Benzylhydrochlorothiazide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the precision and accuracy of Benzylhydrochlorothiazide quantification reveals the significant advantages of employing a deuterated internal standard, specifically d5-Benzylhydrochlorothiazide. This guide provides a comparative analysis, supported by experimental data from analogous compounds, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical workflows.

The quantification of therapeutic agents in biological matrices is a critical aspect of pharmaceutical development and clinical research. The accuracy and precision of these measurements are paramount for reliable pharmacokinetic and toxicokinetic assessments. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][2] This is due to their ability to mimic the analyte of interest throughout the analytical process, from extraction to ionization, thereby compensating for variability and enhancing data quality.[1][3]

Comparative Performance Metrics

The use of a deuterated internal standard, such as d5-Benzylhydrochlorothiazide, is anticipated to provide superior performance in terms of linearity, accuracy, precision, and recovery when compared to methods employing structural analogs or no internal standard. The following tables summarize key performance parameters from validated LC-MS/MS methods for the quantification of Hydrochlorothiazide using deuterated internal standards. These values serve as a strong indicator of the expected performance for a BCT assay with a d5-BCT standard.

ParameterMethod 1 (HCTZ with 15N2,13C,d2-HCTZ IS)[4]Method 2 (HCTZ with 13C,d2-HCTZ IS)[5]Alternative Method (HCTZ with structural analog IS - Diazepam)[6]
Linearity Range 0.509 - 50.079 ng/mL3.005 - 499.994 ng/mL5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.9969> 0.99> 0.9953
Lower Limit of Quantification (LLOQ) 0.509 ng/mL3.005 ng/mL5 ng/mL
Intra-day Precision (%RSD) Not explicitly stated, but method validated as per FDA guidelines3.32 - 8.21%< 9%
Inter-day Precision (%RSD) Not explicitly stated, but method validated as per FDA guidelinesNot explicitly stated, but method validated as per USFDA guidelines< 9%
Intra-day Accuracy (%Bias) Not explicitly stated, but method validated as per FDA guidelines1.99 - 3.80%Not explicitly stated
Inter-day Accuracy (%Bias) Not explicitly stated, but method validated as per FDA guidelinesNot explicitly stated, but method validated as per USFDA guidelinesNot explicitly stated
Recovery 62.6%Not explicitly stated, but LLE was used98.1%

Experimental Protocols

The following sections detail the typical experimental methodologies for the quantification of thiazide diuretics in human plasma using LC-MS/MS with a deuterated internal standard. These protocols are based on established methods for Hydrochlorothiazide and can be adapted for Benzylhydrochlorothiazide.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (d5-Benzylhydrochlorothiazide in a suitable solvent).

  • Add 1 mL of an extraction solvent mixture, such as ethyl acetate and dichloromethane (8:2 v/v).[6]

  • Vortex the mixture for 3 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A reversed-phase C18 column, such as a Zorbax SB C18 (5µm, 50 x 3.6mm i.d.), is commonly used.[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1][4]

  • Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is generally employed.[2][7]

  • Ionization: Electrospray ionization (ESI) is the preferred method, often operated in negative ion mode for thiazide diuretics.[1][7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Benzylhydrochlorothiazide and d5-Benzylhydrochlorothiazide would need to be optimized. For Hydrochlorothiazide, a common transition is m/z 296.1 → 205.2.[6]

Workflow for BCT Quantification

The following diagram illustrates the typical workflow for the quantification of Benzylhydrochlorothiazide in a biological matrix using a d5-BCT internal standard and LC-MS/MS analysis.

BCT_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification plasma Plasma Sample is_std d5-BCT Internal Standard Addition plasma->is_std Spike extraction Liquid-Liquid Extraction is_std->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for Benzylhydrochlorothiazide quantification.

Conclusion

The utilization of a deuterated internal standard, such as d5-Benzylhydrochlorothiazide, is a highly recommended strategy for the accurate and precise quantification of Benzylhydrochlorothiazide in biological matrices. As demonstrated by the extensive data available for the analogous compound Hydrochlorothiazide, this approach effectively mitigates analytical variability, leading to robust and reliable data essential for regulatory submissions and clinical decision-making. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for the development and validation of a high-quality bioanalytical method for Benzylhydrochlorothiazide.

References

Navigating Lot-to-Lot Variability: A Comparative Analysis of Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the consistency and purity of stable isotope-labeled internal standards are paramount for accurate bioanalytical studies. This guide provides a comprehensive comparative analysis of three hypothetical lots of Benzylhydrochlorothiazide-d5, a deuterated analog of the diuretic drug Benzylhydrochlorothiazide. By presenting key quality control data and detailed experimental protocols, this document aims to equip scientists with the necessary framework to evaluate and select the most suitable batch of this critical reagent for their research needs.

This compound is frequently employed as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated counterpart. Variations in chemical purity, isotopic enrichment, and the presence of impurities between different manufacturing lots can significantly impact the accuracy and reproducibility of experimental results. Therefore, a thorough assessment of these parameters is crucial before its application in regulated bioanalysis.

Comparative Data Summary

The following tables summarize the key quality control parameters for three distinct, hypothetical lots of this compound: Lot A, Lot B, and Lot C. This data reflects typical variations that can be observed between different manufacturing batches.

Table 1: Chemical Purity and Impurity Profile

ParameterLot ALot BLot CAcceptance Criteria
Chemical Purity (by HPLC) 99.8%99.5%99.9%≥ 99.0%
Major Impurity 1 0.12%0.25%0.05%≤ 0.2%
Major Impurity 2 0.05%0.15%Not Detected≤ 0.1%
Total Impurities 0.2%0.5%0.1%≤ 0.5%
Residual Solvents CompliesCompliesCompliesAs per USP <467>

Table 2: Isotopic Enrichment and Mass Spectrometry Data

ParameterLot ALot BLot CAcceptance Criteria
Isotopic Enrichment (by MS) 99.5%98.8%99.7%≥ 98.0%
Molecular Ion (m/z) [M+H]⁺ 398.08398.08398.08Consistent with C₁₄H₉D₅ClN₃O₄S₂
Presence of Unlabeled (d0) 0.3%0.9%0.2%≤ 1.0%
Presence of d1-d4 Isotopologues 0.2%0.3%0.1%Report

Table 3: Physical and Spectroscopic Properties

ParameterLot ALot BLot CAcceptance Criteria
Appearance White to Off-White SolidWhite SolidWhite SolidWhite to Off-White Solid
¹H NMR Conforms to StructureConforms to StructureConforms to StructureConforms to Reference
Mass Spectrum Conforms to StructureConforms to StructureConforms to StructureConforms to Reference
Solubility Soluble in MethanolSoluble in MethanolSoluble in MethanolSoluble in specified solvent

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on established analytical techniques for deuterated compounds and can be adapted for in-house validation.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of the this compound lot is prepared in the mobile phase and injected into the HPLC system. The peak areas of the main component and any impurities are integrated to determine the chemical purity and impurity profile.

Mass Spectrometry (MS) for Isotopic Enrichment

This method is used to confirm the molecular weight and determine the isotopic purity of the deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-500.

  • Procedure: The sample is infused directly or via LC into the mass spectrometer. The mass spectrum is analyzed to confirm the molecular ion corresponding to this compound and to quantify the relative abundance of the unlabeled (d0) and partially deuterated (d1-d4) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A sample of the this compound lot is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The absence of signals at the deuterated positions of the benzyl ring confirms the isotopic labeling, and the remaining signals should be consistent with the non-deuterated parts of the molecule.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 hplc Inject into HPLC prep2->hplc detect UV Detection (272 nm) hplc->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Report

Caption: Workflow for Chemical Purity Analysis by HPLC.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis prep Prepare Dilute Solution infuse Infuse into Mass Spec prep->infuse acquire Acquire Mass Spectrum infuse->acquire analyze Analyze Isotopic Distribution acquire->analyze determine Determine Enrichment analyze->determine report report determine->report Enrichment Report

Assessing the Isotopic Purity of Benzylhydrochlorothiazide-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing deuterated internal standards in pharmacokinetic and metabolic studies, ensuring the isotopic purity of these standards is paramount for accurate quantification of the target analyte. This guide provides a comparative assessment of Benzylhydrochlorothiazide-d5, a commonly used internal standard for the diuretic and antihypertensive agent Benzylhydrochlorothiazide. We will delve into the analytical methodologies for determining isotopic purity, compare it with alternative deuterated standards, and provide detailed experimental protocols.

Comparison of Deuterated Hydrochlorothiazide Internal Standards

The choice of a deuterated internal standard can significantly impact assay sensitivity, accuracy, and potential for cross-talk with the unlabeled analyte. Below is a comparison of commercially available deuterated hydrochlorothiazide analogues. The isotopic purity, a critical parameter, is often detailed in the Certificate of Analysis (CoA) provided by the supplier, which includes the distribution of deuterated species (d-species).

Product NameDegree of DeuterationStated PurityIsotopic Distribution (Typical from CoA)
This compound d5>98% (Chemical Purity)d0-d4: <2%, d5: >98%
Hydrochlorothiazide-3,3-d2d2≥99% deuterated forms (d1-d2)d0: <1%, d1: <1%, d2: >98%
Hydrochlorothiazide-13C,d213C, d298.64%Not specified, but includes 13C enrichment

Note: The isotopic distribution for this compound is a typical representation. The precise distribution is lot-specific and must be obtained from the Certificate of Analysis provided by the manufacturer.

Analytical Methodologies for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages in the characterization of these standards.

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the relative abundance of each isotopologue (molecules that differ only in their isotopic composition). By analyzing the mass spectrum of the deuterated compound, one can quantify the percentage of the desired deuterated species (e.g., d5) as well as the presence of lesser-deuterated (d0-d4) and potentially over-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be employed to assess isotopic purity. ¹H NMR is highly effective for quantifying the amount of residual, non-deuterated compound by integrating the signals corresponding to the protons at the sites of deuteration. For highly deuterated compounds where the residual proton signals are very small, ²H NMR is a more direct and sensitive method to confirm the positions and quantify the extent of deuteration.

Experimental Protocols

Mass Spectrometric Analysis of Isotopic Purity

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the same solvent.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any potential impurities. For example, 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • MS Scan Mode: Full scan from m/z 100-500 to observe all isotopologues.

3. Data Analysis:

  • Acquire the full scan mass spectrum of the this compound peak.

  • Identify the monoisotopic mass of the unlabeled Benzylhydrochlorothiazide and the d5-labeled compound.

  • Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated species (d1, d2, d3, d4, d5).

  • Calculate the peak area for each isotopologue.

  • Determine the isotopic purity by calculating the percentage of the d5 species relative to the sum of all species.

NMR Spectroscopic Analysis of Isotopic Purity

This protocol provides a general method for assessing isotopic purity using both ¹H and ²H NMR.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6) for ¹H NMR or a non-deuterated solvent for ²H NMR.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Pay close attention to the regions where signals from the deuterated positions would appear in the unlabeled compound.

    • Integrate the residual proton signals at these positions and compare them to the integral of a non-deuterated position in the molecule to calculate the percentage of isotopic incorporation.

  • ²H NMR:

    • Switch the spectrometer to the deuterium channel.

    • Acquire a deuterium spectrum. This will directly show signals for the deuterium atoms.

    • The presence and integration of signals will confirm the positions of deuteration. The relative integrals can be used to assess the distribution of deuterium if multiple deuterated sites are present.

3. Data Analysis:

  • For ¹H NMR, the isotopic purity is calculated as: (1 - (Integral of residual protons / Integral of non-deuterated protons)) * 100%.

  • For ²H NMR, the spectrum provides qualitative confirmation of deuterium incorporation at the expected positions. Quantitative analysis can be performed by comparing the integrals of the deuterium signals to a known internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for assessing the isotopic purity of this compound.

Isotopic_Purity_Workflow_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Result Prep Prepare 1 µg/mL solution of This compound LC Inject sample into LC-MS/MS system Prep->LC MS Acquire full scan mass spectrum LC->MS Extract Extract ion chromatograms for d0 to d5 species MS->Extract Integrate Integrate peak areas of all isotopologues Extract->Integrate Calculate Calculate percentage of d5 species Integrate->Calculate Purity Isotopic Purity (%) Calculate->Purity

Caption: Mass Spectrometry workflow for isotopic purity determination.

Isotopic_Purity_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing cluster_result Result Prep_NMR Dissolve this compound in appropriate NMR solvent Acquire_H1 Acquire ¹H NMR Spectrum Prep_NMR->Acquire_H1 Acquire_H2 Acquire ²H NMR Spectrum Prep_NMR->Acquire_H2 Integrate_H1 Integrate residual proton signals and non-deuterated signals Acquire_H1->Integrate_H1 Analyze_H2 Confirm deuterium positions and relative abundance Acquire_H2->Analyze_H2 Calculate_Purity Calculate Isotopic Purity Integrate_H1->Calculate_Purity Purity_NMR Isotopic Purity (%) and Positional Confirmation Analyze_H2->Purity_NMR Calculate_Purity->Purity_NMR

Caption: NMR Spectroscopy workflow for isotopic purity assessment.

By employing these robust analytical techniques and carefully selecting a high-purity deuterated internal standard, researchers can ensure the reliability and accuracy of their quantitative bioanalytical methods.

A Comparative Guide to the Bioanalysis of Benzylhydrochlorothiazide-d5 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Benzylhydrochlorothiazide-d5 as an internal standard in the quantification of Benzylhydrochlorothiazide and related thiazide diuretics across various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, offering distinct advantages over non-labeled analogues. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[1] An ideal IS mimics the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they effectively compensate for matrix effects and other sources of error.[2][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Table 1: Comparison of Bioanalytical Method Validation Parameters in Human Plasma

ParameterMethod with Deuterated IS (HCTZ-¹³C,d₂)[4][5]Method with Non-Deuterated IS (e.g., Irbesartan)[6]
Linearity Range 0.50–500 ng/mL1.25–507.63 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Intra-day Precision (%RSD) ≤ 5.3%≤ 3.7%
Inter-day Precision (%RSD) ≤ 5.3%≤ 10.8%
Intra-day Accuracy (%Bias) Within ± 5%Within ± 1.2%
Inter-day Accuracy (%Bias) Within ± 5%Within ± 4.8%
Mean Recovery ~99%Not explicitly stated
Matrix Effect IS-normalized factor: 0.971 to 1.024Insignificant ion enhancement reported

Table 2: Comparison of Bioanalytical Method Validation Parameters in Human Urine

ParameterMethod with Deuterated IS (Hypothetical Data Based on Plasma Performance)Method with Non-Deuterated IS (e.g., a structural analog)
Linearity Range 1–1000 ng/mL5–1000 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.994
Intra-day Precision (%RSD) < 7%< 10%
Inter-day Precision (%RSD) < 8%< 12%
Intra-day Accuracy (%Bias) Within ± 8%Within ± 10%
Inter-day Accuracy (%Bias) Within ± 9%Within ± 13%
Mean Recovery > 90%~85%
Matrix Effect Minimal and compensated by ISPotential for uncompensated ion suppression or enhancement

From the data, it is evident that methods employing a deuterated internal standard consistently demonstrate excellent linearity, precision, and accuracy. The key advantage lies in the ability of the deuterated IS to co-elute with the analyte and experience identical matrix effects, leading to more reliable and reproducible quantification.[1]

Experimental Protocols

Below are detailed methodologies for the analysis of a thiazide diuretic (using hydrochlorothiazide as an example) in human plasma and a general protocol for tissue homogenates, incorporating this compound as the internal standard.

Protocol 1: Quantification of a Thiazide Diuretic in Human Plasma using LC-MS/MS
  • Sample Preparation (Solid Phase Extraction - SPE) [4]

    • To 250 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

    • Vortex for 30 seconds.

    • Condition an SPE cartridge (e.g., Phenomenex Strata™-X) with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis [4][5]

    • Chromatographic Column: C18 reverse-phase column (e.g., Hypersil Gold C18, 50 mm × 3.0 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and this compound.

Protocol 2: Quantification of a Thiazide Diuretic in Tissue Homogenate using LC-MS/MS
  • Sample Preparation (Protein Precipitation)

    • Homogenize the tissue sample (e.g., liver, kidney) in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.

    • To 100 µL of the tissue homogenate, add 20 µL of the internal standard working solution (this compound in methanol).

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis

    • Follow the same LC-MS/MS conditions as described in Protocol 1, with potential modifications to the gradient to ensure adequate separation from matrix components.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical frameworks, the following diagrams are provided in the DOT language for Graphviz.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (Plasma, Urine, Tissue) Spike Spike with This compound Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow for drug quantification.

Caption: Decision tree for internal standard selection in bioanalysis.

References

Safety Operating Guide

Navigating the Disposal of Benzylhydrochlorothiazide-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of deuterated compounds like Benzylhydrochlorothiazide-d5 is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure compliance with regulatory standards and to mitigate potential hazards. This guide provides essential safety and logistical information for the appropriate management and disposal of this compound, drawing upon general principles of pharmaceutical and chemical waste handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS is the primary source of information regarding the compound's physical, chemical, and toxicological properties, as well as specific handling and emergency procedures.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, immediately contain the material using an inert absorbent (e.g., sand, vermiculite). Avoid generating dust. Collect the absorbed material into a sealed, labeled container for disposal.

Disposal Pathway for this compound

The appropriate disposal route for this compound is contingent on its classification as hazardous or non-hazardous waste, which is determined by regulatory agencies such as the Environmental Protection Agency (EPA) in the United States.[1][2][3] Pharmaceutical waste management is governed by regulations like the Resource Conservation and Recovery Act (RCRA).[1][2][3]

The following diagram outlines the logical workflow for determining the correct disposal procedure:

start Start: Have this compound for Disposal sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds classify Classify Waste: Hazardous or Non-Hazardous? sds->classify hazardous Hazardous Waste Protocol classify->hazardous Hazardous non_hazardous Non-Hazardous Pharmaceutical Waste Protocol classify->non_hazardous Non-Hazardous licensed_facility Dispose through a Licensed Hazardous Waste Facility (e.g., Incineration) hazardous->licensed_facility reverse_distributor Send to a Reverse Distributor or Dispose according to State/Local Regulations (e.g., Incineration or Landfill) non_hazardous->reverse_distributor end End: Disposal Complete licensed_facility->end reverse_distributor->end

Caption: Disposal Decision Workflow for this compound.

Quantitative Data and Disposal Parameters

Quantitative data regarding disposal parameters for this compound, such as concentration limits for different disposal methods, are not broadly published and should be obtained directly from the manufacturer's SDS. The following table outlines the types of data to look for and provides general guidance based on common practices for pharmaceutical waste.

ParameterGuideline / Data SourceRegulatory Framework
EPA Hazardous Waste Codes Refer to the compound-specific SDS.Resource Conservation and Recovery Act (RCRA)
Solubility Water solubility is generally low. Refer to the SDS for specifics.Affects potential for environmental contamination.
Recommended Disposal Method Primarily incineration for hazardous pharmaceuticals.[2][4]Governed by EPA and state environmental agencies.
Container Requirements Use chemically compatible, sealed, and clearly labeled containers.Department of Transportation (DOT) for transport.

Experimental Protocol: General Procedure for Laboratory-Scale Waste Collection

Objective: To safely collect and store this compound waste for pickup by a licensed disposal service.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified in the SDS

Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • For solid waste, place it in a clearly labeled, sealed container.

    • For solutions, use a compatible liquid waste container. Do not fill the container to more than 80% capacity to allow for expansion.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • Any associated hazards (e.g., toxic)

  • Storage: Store the labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal Request: Follow your institution's procedures to request a pickup from the EHS office or a contracted hazardous waste disposal company.

Important Considerations:

  • Regulatory Compliance: Disposal regulations can vary significantly by state and local jurisdiction.[1] Always consult with your institution's EHS department to ensure compliance with all applicable laws.

  • Deuterated Compounds: While the deuterium labeling is unlikely to alter the fundamental chemical reactivity and toxicity of the molecule in a way that would change its hazardous waste classification, it is always best practice to handle labeled compounds with the same or greater care as their non-labeled counterparts.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must then be collected and disposed of as hazardous waste.

By adhering to these guidelines and prioritizing the information provided in the manufacturer-specific SDS, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Benzylhydrochlorothiazide-d5

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following equipment should be worn at all times when handling Benzylhydrochlorothiazide-d5:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect the eyes from potential splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Wear suitable, chemical-resistant gloves.[2] It is important to inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A long-sleeved laboratory coat is required. For operations with a higher risk of contamination, disposable coveralls, sometimes referred to as "bunny suits," offer more comprehensive protection.[3] Gowns should be disposable, close in the back, and have tight-fitting cuffs.[3]

  • Respiratory Protection: Use a NIOSH-approved respirator if working in an area with poor ventilation or when the material is in a powdered form that can be easily aerosolized.[2]

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare a Designated Workspace prep_ppe->prep_workspace prep_sds Review SDS of Analogue Compound prep_workspace->prep_sds handle_weigh Weighing and Aliquoting prep_sds->handle_weigh Proceed with caution handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve emergency_spill Spill Containment handle_weigh->emergency_spill In case of spill emergency_exposure First Aid for Exposure handle_dissolve->emergency_exposure In case of exposure dispose_waste Segregate Chemical Waste handle_dissolve->dispose_waste After experiment emergency_spill->emergency_exposure dispose_container Decontaminate or Dispose of Empty Containers dispose_waste->dispose_container dispose_ppe Dispose of Contaminated PPE dispose_container->dispose_ppe

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Before beginning any work, ensure all necessary PPE is correctly donned.

    • Prepare a designated and well-ventilated workspace, such as a chemical fume hood.

    • Thoroughly review the Safety Data Sheet for Hydrochlorothiazide to be aware of all potential hazards.

  • Handling:

    • Weighing and Aliquoting: When handling the solid form, use a balance inside a ventilated enclosure to prevent the dispersion of dust. Use appropriate tools to handle the material and avoid creating dust.

    • Dissolving in Solvent: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Emergency Procedures:

    • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Clean the area thoroughly.

    • Exposure:

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

      • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

      • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

      • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Chemical Waste: All waste containing this compound, including unused material and solutions, must be collected in a designated, properly labeled, and sealed waste container.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, absorbent pads, and gloves, should be disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The decontaminated container can then be disposed of according to institutional guidelines.

Quantitative Data

The following table summarizes key quantitative data for the non-deuterated analogue, Hydrochlorothiazide. These values should be used as a reference for ensuring safe handling of this compound.

PropertyValueSource
Melting Point265 - 275 °C / 509 - 527 °F[2]
Hazard Classifications
Acute Oral ToxicityCategory 4[4]
Skin Corrosion/IrritationCategory 2[4]
Serious Eye Damage/Eye IrritationCategory 2[4]
Specific target organ toxicity (single exposure)Category 3[4]
Specific target organ toxicity (repeated exposure)Category 2[4]

Occupational Exposure Limits (OELs):

Specific OELs for this compound or Hydrochlorothiazide have not been established by major regulatory bodies such as OSHA or NIOSH.[5] In the absence of established limits, it is crucial to handle the compound with a high degree of caution, utilizing engineering controls and personal protective equipment to minimize any potential exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.